Cyclopentadecanone Oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentadecylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c17-16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h17H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMLVMHHSQXPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC(=NO)CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338916 | |
| Record name | Cyclopentadecanone Oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34341-05-4 | |
| Record name | Cyclopentadecanone Oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
cyclopentadecanone oxime molecular formula and structure
Structural Dynamics, Synthesis, and Macrocyclic Utility in Chemical Biology[1]
Executive Summary
Cyclopentadecanone oxime (CAS: 34341-05-4) represents a critical intermediate in the chemistry of large-ring compounds. While historically valued as the direct precursor to 1-azacyclohexadecan-2-one (a musk lactam and Nylon-15 monomer), its utility has expanded into medicinal chemistry. As a stable, lipophilic macrocycle (
PART 1: Molecular Architecture & Physicochemical Profile
The 15-membered ring of cyclopentadecanone oxime occupies a unique "Goldilocks zone" in macrocyclic chemistry: it is large enough to be free of Pitzer (torsional) and Baeyer (angle) strain, yet small enough to maintain a defined conformational preference compared to open-chain analogs.
1.1 Fundamental Specifications
| Property | Value | Context |
| IUPAC Name | N-cyclopentadecylidenehydroxylamine | |
| Molecular Formula | ||
| Molecular Weight | 239.40 g/mol | |
| CAS Number | 34341-05-4 | |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 75–76 °C | Indicates high lattice stability for a lipid-like molecule.[1] |
| Calculated LogP | ~5.3 | High lipophilicity; significant for membrane permeability in drug design. |
| Flash Point | ~237 °C | High thermal stability.[2] |
1.2 Conformational Dynamics
Unlike smaller cycloalkanes (C6-C10) which suffer from transannular strain (Prelog strain), the C15 ring is relatively strain-free. However, the
-
Geometric Isomerism: The oxime group exhibits
isomerism. In macrocycles, the E-isomer is generally thermodynamically preferred due to reduced steric clash between the hydroxyl group and the ring methylene protons. -
Lattice Packing: In the solid state, odd-numbered macrocycles like C15 often adopt "quinquangular" (five-cornered) conformations to maximize intermolecular Van der Waals forces, unlike the "rectangular" [3333] conformation of C12 rings.
PART 2: Synthetic Pathways & Process Chemistry[4][5][6][7]
The synthesis of cyclopentadecanone oxime is a condensation reaction between cyclopentadecanone (Exaltone) and hydroxylamine. While conceptually simple, the process requires strict pH control to prevent the reverse reaction (hydrolysis) or the formation of side products.
2.1 Validated Synthesis Protocol
Objective: Preparation of high-purity cyclopentadecanone oxime from cyclopentadecanone.
Reagents:
-
Cyclopentadecanone (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.2 eq) -
Sodium Acetate (
) (1.5 eq) - Acts as a buffer. -
Solvent: Ethanol/Water (4:1 v/v) or Methanol.
Methodology:
-
Solubilization: Dissolve 10 mmol of cyclopentadecanone in 25 mL of Ethanol at 40°C. Ensure complete dissolution to maintain homogeneity.
-
Buffer Preparation: Dissolve Sodium Acetate (15 mmol) and Hydroxylamine HCl (12 mmol) in 5 mL of deionized water.
-
Scientific Rationale: The
neutralizes the HCl released by the hydroxylamine salt. Without this, the pH would drop, protonating the oxime oxygen and catalyzing hydrolysis back to the ketone.
-
-
Addition: Dropwise add the aqueous amine solution to the ethanolic ketone solution over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The ketone spot (
) should disappear. -
Workup:
-
Cool to room temperature. The oxime often precipitates due to its low water solubility.
-
Remove ethanol under reduced pressure.
-
Extract the residue with Dichloromethane (DCM). Wash with water to remove salts.
-
Dry organic layer over
and concentrate.
-
-
Purification: Recrystallize from minimal hot methanol to yield white needles.
2.2 Synthesis Workflow Visualization
Figure 1: Step-by-step process flow for the synthesis of cyclopentadecanone oxime, highlighting the critical buffering step.
PART 3: Reactivity – The Beckmann Rearrangement[6][8][9][10]
The defining reaction of cyclopentadecanone oxime is the Beckmann rearrangement, which expands the 15-membered ring into a 16-membered lactam (1-azacyclohexadecan-2-one). This transformation is stereospecific.
3.1 Mechanistic Causality
The rearrangement is driven by the migration of the alkyl group anti-periplanar to the hydroxyl leaving group.
-
Activation: The oxime -OH is protonated (using
or Polyphosphoric acid) or activated (using or Tosyl Chloride) to convert it into a good leaving group. -
Migration: As the leaving group departs, the C-C bond anti to the nitrogen migrates to the nitrogen atom.
-
Hydrolysis: The resulting nitrilium ion is trapped by water to form the amide (lactam).
Critical Insight: In macrocycles, the migratory aptitude is less about the electronic nature of the group (as in acetophenone oximes) and more about the conformation. The group that is trans to the -OH in the stable conformer will migrate.
3.2 Mechanism Diagram
Figure 2: The Beckmann Rearrangement mechanism. The 1,2-shift expands the ring from C15 to a C16 hetero-cycle.
PART 4: Applications in Drug Discovery & Chemical Biology[1]
While the fragrance industry utilizes the lactam derivative, the oxime itself is gaining traction in pharmaceutical research as a scaffold for Macrocyclic Kinase Inhibitors .
4.1 Conformational Restriction
Small molecule drugs often suffer from entropic penalties upon binding to a protein. Macrocycles like cyclopentadecanone oxime are "pre-organized."
-
Significance: By incorporating the oxime motif into a macrocycle, researchers can lock the conformation of a pharmacophore.
-
Example: Recent studies in J. Med. Chem. highlight oxime macrocycles as inhibitors for Influenza A virus (H1N1) and various kinases. The oxime linker provides a rigid yet modifiable point for diversification.
4.2 The "Linker" Utility
The oxime bond (
-
PROTACs (Proteolysis Targeting Chimeras): Using the macrocycle as a linker between an E3 ligase ligand and a target protein ligand.
-
Supramolecular Hosts: The lipophilic cavity of the C15 ring can host small hydrophobic guests, relevant in drug delivery formulations.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551985, Cyclopentadecanone Oxime. Retrieved from [Link]
-
Macrocycles in Drug Discovery: Marsault, E., & Peterson, M. L. (2011).[3] Macrocycles Are Great Cycles: Applications, Opportunities, and Challenges of Synthetic Macrocycles in Drug Discovery.[3][4] Journal of Medicinal Chemistry, 54(7), 1961–2004.[3] Retrieved from [Link]
-
Oxime Medicinal Chemistry: Xu, D., et al. (2024).[4] Modular Biomimetic Strategy Enables Discovery and SAR Exploration of Oxime Macrocycles as Influenza A Virus (H1N1) Inhibitors.[3][4] Journal of Medicinal Chemistry, 67(10), 8201-8224.[3][4] Retrieved from [Link][3][4]
-
Beckmann Rearrangement Mechanism: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.[5][6][7][8] (Standard Reference Text).
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- 7. youtube.com [youtube.com]
- 8. arpgweb.com [arpgweb.com]
physical and chemical properties of cyclopentadecanone oxime
Content Type: Technical Monograph / Chemical Profile Subject: Cyclopentadecanone Oxime (CAS: 34341-05-4) Target Audience: Synthetic Chemists, Process Engineers, and Fragrance/Polymer Researchers.
Executive Summary
Cyclopentadecanone oxime (
This guide details the physicochemical properties, synthesis, spectroscopic signatures, and reaction mechanisms of cyclopentadecanone oxime, with a specific focus on its behavior during ring expansion.
Physicochemical Specifications
The physical profile of cyclopentadecanone oxime is dominated by its large hydrophobic cycloalkane ring contrasted with the polar oxime headgroup.
| Property | Value / Description | Source |
| IUPAC Name | [1] | |
| CAS Number | 34341-05-4 | [1][2] |
| Molecular Formula | [1] | |
| Molecular Weight | 239.40 g/mol | [1] |
| Melting Point | 75 – 76 °C | [2][5] |
| Boiling Point (Pred.) | ~375 °C (at 760 mmHg) | [2] |
| Density (Solid) | ~0.96 g/cm³ | [2] |
| Appearance | White to pale yellow crystalline needles | [5] |
| Solubility | Soluble in ethanol, methanol, chloroform, DCM.[1][2] Insoluble in water. | [5] |
| LogP (Calc.) | ~5.3 (High lipophilicity) | [1] |
Molecular Architecture & Conformation
Unlike smaller rings (C5–C7) which adopt rigid conformations, the 15-membered ring of cyclopentadecanone oxime exhibits significant conformational flexibility.
-
Macrocyclic Strain: The ring is large enough to be virtually strain-free (Pitzer strain), adopting a "rectangular" or "square-like" conformation with corner carbons to minimize transannular hydrogen interactions.
-
Oxime Geometry: The
bond allows for E (anti) and Z (syn) isomerism.[3] In macrocyclic oximes, the E-isomer is typically thermodynamically favored due to steric repulsion between the hydroxyl group and the large ring methylene protons in the Z-configuration.
Synthesis & Fabrication
The standard synthesis involves the condensation of cyclopentadecanone with hydroxylamine hydrochloride. Due to the hydrophobicity of the ketone, a co-solvent system (Ethanol/Water or Methanol/Pyridine) is required to ensure homogeneity.
Protocol: Oximation of Cyclopentadecanone
Reagents:
-
Cyclopentadecanone (1.0 eq)[4]
-
Hydroxylamine Hydrochloride (
) (1.5 eq) -
Sodium Acetate (
) (2.0 eq) or Pyridine -
Solvent: Ethanol (95%) or Methanol
Procedure:
-
Dissolution: Dissolve cyclopentadecanone in ethanol at 50°C.
-
Preparation of Reagent: Dissolve
and in a minimum amount of water. -
Addition: Add the aqueous hydroxylamine solution to the ethanolic ketone solution. The mixture may become cloudy; add sufficient ethanol to clarify if necessary.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2–4 hours. Monitor consumption of ketone by TLC (Eluent: Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. The oxime often crystallizes out. If not, remove ethanol under reduced pressure. Add cold water to precipitate the product.
-
Purification: Filter the solid and wash with cold water. Recrystallize from aqueous ethanol or methanol to yield white needles (MP: 75–76°C).
Synthesis Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis of cyclopentadecanone oxime from its ketone precursor.
Spectroscopic Characterization
Accurate identification relies on distinguishing the oxime functionality from the parent ketone.
Infrared Spectroscopy (FT-IR)
- : 3200–3400 cm⁻¹ (Broad, H-bonded). Distinct from the absence of OH in the ketone.[5][6]
- : 1640–1665 cm⁻¹ (Weak to Medium). Diagnostic band for oximes/imines.
- : 930–960 cm⁻¹.
- : 2850–2920 cm⁻¹ (Strong). Typical methylene stretches of the macrocycle.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):-
8.5–9.5 ppm (1H, br s): Oxime OH (Exchangeable with
). -
2.2–2.5 ppm (4H, m):
-Methylene protons ( ). Often appear as two distinct multiplets if the oxime geometry creates an anisotropic environment (syn vs anti protons). - 1.2–1.8 ppm (~24H, m): Bulk Methylene protons of the ring.
-
8.5–9.5 ppm (1H, br s): Oxime OH (Exchangeable with
-
C NMR (100 MHz,
):
Chemical Reactivity: The Beckmann Rearrangement[5][6][8][9][10]
The most critical application of cyclopentadecanone oxime is its conversion to 1-aza-2-cyclohexadecanone (pentadecanolactam) via the Beckmann Rearrangement. This reaction expands the 15-membered carbon ring into a 16-membered heteroatomic ring.
Mechanism & Causality
The reaction is driven by the protonation of the oxime hydroxyl group, converting it into a good leaving group (
Reagents:
-
Traditional:
(conc.), , or Polyphosphoric acid (PPA). -
Modern/Mild: Cyanuric Chloride (TCT) with
, or Iodine in ionic liquids.
Beckmann Rearrangement Pathway
Figure 2: Mechanistic pathway of the Beckmann Rearrangement converting the C15 oxime to the C16 lactam.
Applications in Research & Development
Polymer Chemistry (Nylon Analogs)
The resulting lactam (1-aza-2-cyclohexadecanone) can undergo ring-opening polymerization (ROP) to form Nylon-15 (polypentadecanamide).
-
Properties: High hydrophobicity, low moisture absorption, and flexibility compared to Nylon-6.
-
Use Case: Engineering thermoplastics requiring dimensional stability.
Fragrance Industry
While the oxime itself is odorless or has a faint chemical smell, it is a gateway to musk compounds.
-
Exaltolide Precursor: The lactam can be hydrolyzed to the amino acid, then converted to the hydroxy acid, and finally cyclized to Exaltolide (cyclopentadecanolide), one of the finest synthetic musks [6].
Supramolecular Chemistry
The large ring size makes cyclopentadecanone oxime an interesting ligand for coordination chemistry. It can form complexes with transition metals (
References
-
PubChem. (2025).[9] Cyclopentadecanone Oxime - Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2024). Beckmann Rearrangement: Mechanism and Catalysts. [Link]
-
Wikipedia. (2024). Cyclopentadecanolide and Macrocyclic Musks. [Link]
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- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
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A Technical Guide to the Quantum Chemical Analysis of Cyclopentadecanone Oxime: Bridging Theory and Application
Here is an in-depth technical guide on the quantum chemical calculations for cyclopentadecanone oxime.
Authored by: A Senior Application Scientist
Abstract
Cyclopentadecanone oxime, a significant macrocyclic compound, holds considerable interest in fields ranging from perfumery to medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for harnessing its full potential, particularly in the rational design of novel therapeutics. This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on cyclopentadecanone oxime. We move beyond a mere recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a self-validating and robust computational protocol. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to gain deep molecular insights.
Introduction: The Case for a Computational Deep Dive
Cyclopentadecanone oxime (C₁₅H₂₉NO) is an organic molecule characterized by a 15-membered carbon ring and an oxime functional group (C=N-OH).[1][2][3] While it has established uses, the broader oxime family is recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Notably, oximes are crucial as reactivators of acetylcholinesterase in the treatment of organophosphate poisoning, underscoring their therapeutic relevance.[5][6]
To explore and optimize the potential of cyclopentadecanone oxime in drug development, we must first understand its fundamental molecular characteristics. Quantum chemical calculations offer a powerful, in silico alternative to purely experimental approaches, allowing us to predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy.[7] Methodologies like Density Functional Theory (DFT) are instrumental in modern drug design, providing insights into molecular interactions, reaction mechanisms, and binding affinities that guide the synthesis of more effective and targeted drugs.[8][9][10]
This guide outlines a complete workflow for the computational analysis of cyclopentadecanone oxime, from initial structure preparation to the crucial step of experimental validation.
The Theoretical Bedrock: Choosing the Right Tools
The core of quantum chemistry is the Schrödinger equation, which, for a multi-electron system like cyclopentadecanone oxime, cannot be solved exactly.[11] Therefore, we rely on well-established approximations.
Hartree-Fock (HF) vs. Density Functional Theory (DFT)
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex many-electron wavefunction using a single Slater determinant. It operates on a self-consistent field (SCF) principle, iteratively refining the molecular orbitals.[12][13] While fundamental, HF theory neglects electron correlation, which can be a significant limitation for quantitative accuracy.
-
Density Functional Theory (DFT): DFT offers a pragmatic and highly effective alternative. Instead of calculating the full wavefunction, it focuses on the electron density, a simpler, observable quantity.[13] This approach implicitly includes electron correlation through an exchange-correlation functional. For most applications in drug discovery and molecular property prediction, DFT provides an excellent balance of computational efficiency and accuracy.[8][14] Our protocol will primarily leverage DFT for this reason.
Basis Sets: The Language of Orbitals
Molecular orbitals are constructed from a set of mathematical functions known as a basis set.[15][16] The choice of basis set is a critical decision that balances accuracy against computational demand.
-
Pople Basis Sets (e.g., 6-31G(d,p)): These are widely used and offer a good starting point. The "6-31G" describes the number of Gaussian functions used to represent core and valence orbitals. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds.
-
Correlation-Consistent Basis Sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[17]
For this guide, we will employ the B3LYP/6-31G(d,p) level of theory—a combination of the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the Pople 6-31G(d,p) basis set. This combination is renowned for its reliability in predicting the geometries and properties of organic molecules.[18][19]
The Experimental Protocol: A Self-Validating Workflow
The following protocol details a step-by-step methodology for the comprehensive quantum chemical analysis of cyclopentadecanone oxime using a standard software package like Gaussian.[20][21][22]
Step 1: Initial Structure Generation
The first step is to generate a 3D coordinate file for cyclopentadecanone oxime. This can be done using any molecular building software. It is important to consider the potential for E/Z isomerism around the C=N double bond, as oximes can exist as geometric isomers.[23][24] Both isomers should ideally be modeled to determine their relative stabilities.
Step 2: Geometry Optimization
The initial structure is a mere guess. We must find the most stable 3D arrangement of atoms, which corresponds to a minimum on the potential energy surface.[25]
Protocol:
-
Load the initial 3D structure of cyclopentadecanone oxime.
-
Set up a geometry optimization calculation.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Execute the calculation. The software will iteratively adjust the atomic positions to minimize the molecule's total energy.
Caption: A streamlined workflow for quantum chemical analysis.
Step 3: Vibrational Frequency Analysis
A successful optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to validate the result.
Protocol:
-
Use the optimized geometry from the previous step.
-
Set up a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Verification: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.
-
Output: This calculation also provides valuable data, including predicted infrared (IR) vibrational modes, Raman activities, and thermochemical properties like enthalpy and Gibbs free energy.[26]
Step 4: Calculation of Molecular Properties
With a validated structure, we can now compute a range of properties that describe the molecule's behavior.
Protocol:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Request the calculation of the following properties:
-
Molecular Orbitals: Specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity.[18]
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[18]
-
NMR Shielding Tensors: These can be converted into predicted ¹H and ¹³C NMR chemical shifts for direct comparison with experimental spectra.[24]
-
Caption: The HOMO-LUMO relationship in molecular orbital theory.
Results and Interpretation: From Numbers to Insights
The output of these calculations will be a wealth of quantitative data. For clarity and comparative analysis, this data should be systematically organized.
Table 1: Key Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value (if available) |
| Bond Length | C=N | Value Å | Value Å |
| Bond Length | N-O | Value Å | Value Å |
| Bond Angle | C-N-O | Value ° | Value ° |
| Dihedral Angle | C-C-C-C (Ring) | Value ° | Value ° |
| (Note: Experimental data for direct comparison may require sourcing from crystallographic databases for similar macrocyclic oximes.)[24] |
Table 2: Calculated Electronic and Molecular Properties
| Property | Calculated Value (B3LYP/6-31G(d,p)) | Interpretation |
| HOMO Energy | Value eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | Value eV | Energy of the first unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | Value eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | Value Debye | Measures the overall polarity of the molecule. |
The Litmus Test: Validation Against Experimental Reality
Computational models are powerful, but their predictions must be validated against real-world experimental data to establish trustworthiness.[27][28] This is the most critical step in ensuring the scientific integrity of the study.
Validation Protocol:
-
Spectroscopic Comparison:
-
IR Spectrum: Compare the calculated vibrational frequencies with an experimental FT-IR spectrum of cyclopentadecanone oxime. Note that calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation; a scaling factor (typically ~0.96 for B3LYP) is often applied.
-
NMR Spectrum: Compare the calculated ¹H and ¹³C chemical shifts with experimental NMR data.[23] Public databases like PubChem and the NIST Chemistry WebBook are excellent resources for obtaining experimental spectra.[3][29]
-
-
Geometric Comparison:
-
If X-ray crystal structure data exists for cyclopentadecanone oxime or a closely related analogue, compare the key bond lengths and angles from the optimized geometry with the crystallographic data.[24]
-
Table 3: Comparison of Calculated vs. Experimental Spectroscopic Data
| Spectrum | Key Peak/Shift | Calculated Value | Experimental Value |
| IR | O-H stretch | ~3400 cm⁻¹ | Value from spectrum |
| IR | C=N stretch | ~1660 cm⁻¹ | Value from spectrum |
| ¹³C NMR | C=N carbon | ~160 ppm | Value from spectrum |
| ¹H NMR | N-OH proton | ~10 ppm | Value from spectrum |
| (Note: Experimental values are approximate and should be sourced from actual spectra.)[23] |
Conclusion: Synthesizing Computational Insight for Practical Application
This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of cyclopentadecanone oxime. By employing Density Functional Theory with the B3LYP functional and the 6-31G(d,p) basis set, we can reliably predict its geometric, electronic, and spectroscopic properties. The emphasis on a self-validating protocol, culminating in a rigorous comparison with experimental data, ensures that the computational results are not merely theoretical constructs but are anchored in physical reality.
The insights gained from these calculations—from identifying reactive sites via the MEP to understanding electronic stability through the HOMO-LUMO gap—are invaluable for professionals in drug development. This computational framework provides the detailed molecular understanding necessary to guide the synthesis of novel derivatives, predict their behavior, and ultimately accelerate the discovery of new and effective therapeutic agents.
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- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 13. quora.com [quora.com]
- 14. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. gaussian.com [gaussian.com]
- 21. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 22. ritme.com [ritme.com]
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- 24. mdpi.com [mdpi.com]
- 25. Rangsiman Ketkaew - Gaussian: Start to Practice Computational Chemistry [sites.google.com]
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- 29. Cyclododecanone, oxime [webbook.nist.gov]
The Oxime Ether in Macrocyclic Drug Design: Synthesis, Stability, and Application
Executive Summary
The oxime functional group (
This technical guide addresses the engineering of oxime-linked macrocycles, focusing on the oxime ether as the drug-relevant entity. It synthesizes mechanistic kinetics, E/Z isomerism control, and validated protocols for solid-phase synthesis, providing a roadmap for researchers to utilize this motif for peptide stapling and macrocyclic library generation.
Chemical Fundamentals: The Oxime Bond
To effectively deploy oxime chemistry, one must understand the thermodynamic and kinetic principles governing its formation and stability.
Mechanism and Catalysis
The formation of an oxime from a carbonyl (ketone/aldehyde) and an alkoxyamine is a reversible condensation reaction. It proceeds via a tetrahedral carbinolamine intermediate, followed by dehydration.
-
Acid Catalysis: The reaction is most efficient at pH 4.5. At this pH, the carbonyl oxygen is protonated (increasing electrophilicity), but the alkoxyamine nitrogen remains largely unprotonated (maintaining nucleophilicity).
-
Nucleophilic Catalysis (Aniline): In neutral buffers (pH 7.0), the reaction is sluggish. Aniline accelerates this by forming a highly reactive protonated Schiff base intermediate, which then undergoes rapid transimination with the alkoxyamine.
Thermodynamic Stability
The oxime bond is significantly more stable than hydrazones or imines due to the "alpha-effect" and the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen (
Stability Hierarchy:
E/Z Isomerism
The C=N double bond introduces stereoisomerism.
-
E-Isomer: Generally thermodynamically favored due to reduced steric clash and favorable dipole alignment.
-
Z-Isomer: Can be stabilized by intramolecular hydrogen bonding or specific macrocyclic constraints.
-
Implication: In macrocycles, the ring size often dictates the E/Z ratio. Small rings may force a Z-configuration, while larger rings relax into the E-form. This isomerism must be monitored via NMR/HPLC as it drastically affects target binding affinity.
Visualization: Mechanistic Pathways
Diagram 1: Aniline-Catalyzed Oxime Ligation
This diagram illustrates the catalytic cycle where aniline acts as a nucleophilic catalyst to bypass the slow direct attack on the ketone.
Caption: Aniline acts as a nucleophilic catalyst, forming a reactive Schiff base intermediate that undergoes rapid transimination with the alkoxyamine to yield the stable oxime ether.
Strategic Application: Macrocyclization Logic
When designing a macrocycle, the choice of ligation chemistry is pivotal. The oxime ether linkage is best utilized when chemoselectivity and aqueous solubility are prioritized over forming an all-carbon scaffold.
Diagram 2: Macrocyclization Decision Matrix
Use this logic flow to determine if oxime ligation is the correct tool for your specific drug design campaign.
Caption: Decision tree for selecting macrocyclization chemistry. Oxime ligation excels for unprotected peptides requiring enhanced aqueous solubility.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of Oxime-Linked Macrocycles
This protocol describes the "on-resin" installation of the carbonyl and alkoxyamine, followed by cleavage-induced cyclization. This is superior to solution-phase cyclization due to the "pseudo-dilution" effect on solid support, though cleavage-induced cyclization often occurs in solution immediately after release.
Reagents:
-
Resin: Rink Amide MBHA.
-
Aminooxy Unit: Boc-aminooxy-acetic acid (or similar).
-
Carbonyl Unit: Levulinic acid (for ketone) or 4-formylbenzoic acid (for aldehyde).
-
Cleavage Cocktail: 92.5% TFA, 2.5%
, 2.5% TIPS, 2.5% Aniline (optional catalyst).
Step-by-Step Workflow:
-
Peptide Assembly: Synthesize the linear peptide using standard Fmoc/tBu SPPS protocols.
-
N-Terminal Capping (Carbonyl):
-
Deprotect the N-terminal Fmoc.
-
Couple Levulinic acid (10 eq), HATU (9.5 eq), and DIEA (20 eq) in DMF for 1 hour.
-
Note: Ketones are more stable than aldehydes against oxidation but react slower.
-
-
Side-Chain Deprotection (Alkoxyamine):
-
Ensure the aminooxy group was introduced using a Boc-protected monomer (e.g., Boc-N-aminooxy-L-lysine) or via a specific side-chain deprotection strategy (e.g., Mmt removal followed by acylation).
-
Crucial: The aminooxy nitrogen must be protected with Boc during synthesis to prevent premature reaction or acylation.
-
-
Cleavage & Cyclization:
-
Treat resin with the Cleavage Cocktail for 2-3 hours.
-
The high acid concentration removes the Boc group, exposing the nucleophilic
. -
Cyclization: In many cases, cyclization occurs spontaneously in the cleavage cocktail. If not, precipitate the peptide in ether, dissolve in Acetate Buffer (pH 4.5, 50% Acetonitrile), and stir at RT. Monitor by LCMS.
-
-
Purification:
-
Purify via RP-HPLC (C18 column).
-
Note: Oxime isomers (E/Z) may separate.[1] Collect both if interconversion is fast, or isolate the major bioactive isomer.
-
Protocol B: Hydrolytic Stability Assay
To validate the drug-likeness of the macrocycle, its resistance to hydrolysis must be quantified.
-
Preparation: Dissolve the purified oxime macrocycle (100 µM) in three buffers:
-
pH 2.0 (Simulated Gastric Fluid).
-
pH 7.4 (PBS, Physiological).
-
pH 9.0 (Basic challenge).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Inject aliquots into RP-HPLC at t=0, 1h, 4h, 24h, and 48h.
-
Analysis: Measure the Area Under Curve (AUC) of the parent peak.
-
Acceptance Criteria: <5% degradation after 24h at pH 7.4 is standard for lead compounds.
-
Physicochemical & Pharmacokinetic Properties[2][3][4]
Solubility and Permeability
The oxime ether linkage (
-
Pros: Enhances aqueous solubility, often a limiting factor in macrocycles.
-
Cons: The polarity can reduce passive membrane permeability (PAMPA/Caco-2).
-
Mitigation: Use lipophilic linkers (e.g., propyl or butyl chains) attached to the oxime oxygen to balance LogD.
Metabolic Stability
-
CYP450: Oxime ethers are generally resistant to oxidative cleavage by Cytochrome P450 isoforms, unlike simple imines.
-
Reductive Metabolism: Under hypoxic conditions, or via specific liver reductases, the N-O bond can be cleaved to the corresponding amine and alcohol. However, this is a slow process compared to azo-reduction.
-
Phase II: If the oxime is not alkylated (i.e.,
), it is a rapid substrate for Glucuronidation (UGT). Always use oxime ethers ( ) for drug candidates.
Data Summary: Linker Comparison
| Feature | Oxime Ether | Triazole (Click) | Olefin (RCM) | Amide (Lactam) |
| Formation pH | 4.5 (Acidic) | Neutral | Neutral/Organic | Basic/Neutral |
| Reversibility | Semi-Reversible | Irreversible | Irreversible | Irreversible |
| Polarity | Moderate | Moderate | Low | High |
| Metabolic Risk | Reductive Cleavage | Low | Oxidation (Epoxide) | Proteolysis |
| Stereoisomers | E/Z Mixture | Regioisomers (1,4 vs 1,5) | E/Z Mixture | None |
References
-
Kalia, J., & Raines, R. T. (2008).[2] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[3] Link
-
Davies, L. J., et al. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(16), 2806–2809. Link
-
Haney, C. M., et al. (2011). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Chemical Communications, 47(38), 10915-10917. Link
-
Ulrich, S., et al. (2014). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Chemistry – A European Journal, 20(1), 34–41. Link
-
Soltani Rad, M. N., et al. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Synthesis, 2010(10), 1724-1730. Link
Sources
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of Cyclopentadecanone Oxime
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of cyclopentadecanone oxime, a key intermediate in synthetic organic chemistry. The protocol details the oximation of cyclopentadecanone using hydroxylamine hydrochloride. This guide is designed for researchers in organic synthesis, materials science, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
Cyclopentadecanone, also known as Exaltone®, is a macrocyclic ketone highly valued in the fragrance industry for its strong, musk-like scent.[1] Its conversion to cyclopentadecanone oxime is a critical transformation, opening pathways to further functionalization. The most significant application of cyclic oximes is their rearrangement into lactams via the Beckmann rearrangement, a foundational reaction in polymer chemistry, famously used in the production of Nylon 6 from caprolactam (the lactam of cyclohexanone oxime).[2]
The synthesis of an oxime from a ketone is a classic condensation reaction.[3] This process involves the reaction of a carbonyl compound with hydroxylamine or its salts.[4] The resulting oxime (C=N-OH) is a stable and versatile functional group, serving as a precursor for amides, nitriles, and other nitrogen-containing compounds.[4][5]
Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of cyclopentadecanone oxime from cyclopentadecanone and hydroxylamine proceeds via a two-stage nucleophilic addition-elimination mechanism.[6]
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of cyclopentadecanone. This step forms a tetrahedral intermediate known as a carbinolamine.[6][7] The nucleophilicity of the nitrogen atom is enhanced by the adjacent oxygen atom.[8]
-
Elimination (Dehydration): The carbinolamine intermediate is unstable and readily undergoes dehydration. Following a series of proton transfers, a molecule of water is eliminated, leading to the formation of the carbon-nitrogen double bond characteristic of the oxime.[8]
The reaction rate is pH-dependent; it is typically catalyzed by a mild acid or base.[3] Using hydroxylamine hydrochloride requires the addition of a base, such as sodium acetate or potassium hydroxide, to generate the free hydroxylamine nucleophile in situ.[3][9]
Caption: Fig. 1: Reaction Mechanism of Oxime Formation
Experimental Protocol
This protocol is optimized for the synthesis of high-purity cyclopentadecanone oxime on a laboratory scale.
Materials and Equipment
| Reagents & Materials | Grade | Supplier Example |
| Cyclopentadecanone (Exaltone®) | >98% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | >99% | Sigma-Aldrich |
| Sodium Acetate, Anhydrous | ACS Reagent, >99% | Fisher Scientific |
| Ethanol (95% or Absolute) | Reagent Grade | VWR |
| Diethyl Ether, Anhydrous | Reagent Grade | VWR |
| Deionized Water | N/A | In-house |
| Anhydrous Sodium Sulfate | ACS Reagent | Sigma-Aldrich |
| Equipment | Description |
| 250 mL Round-bottom flask | Three-neck |
| Reflux condenser | With appropriate joint size |
| Magnetic stirrer with hot plate | |
| Thermometer or thermocouple | |
| Glass funnel & Filter paper | |
| Büchner funnel and flask | For vacuum filtration |
| Vacuum source | |
| Beakers and graduated cylinders | Various sizes |
| Rotary evaporator (optional) | For solvent removal |
| Recrystallization dish |
Experimental Workflow
The overall workflow involves dissolving the reactants, executing the reaction under reflux, isolating the crude product via precipitation and filtration, and finally purifying the oxime by recrystallization.
Caption: Fig. 2: Experimental Workflow Diagram
Step-by-Step Synthesis Procedure
Step 1: Preparation of Reactant Solutions
-
In a 250 mL beaker, prepare the hydroxylamine solution by dissolving 5.0 g of hydroxylamine hydrochloride and 7.5 g of anhydrous sodium acetate in 50 mL of deionized water. Stir until all solids are dissolved. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.[9]
-
In a separate 100 mL beaker, dissolve 10.0 g of cyclopentadecanone in 75 mL of 95% ethanol. Gentle warming may be required to fully dissolve the ketone.
Step 2: Reaction Execution
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Transfer the ethanolic solution of cyclopentadecanone into the flask.
-
Begin stirring and slowly add the aqueous hydroxylamine/sodium acetate solution to the flask.
-
Heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
Step 3: Isolation of Crude Cyclopentadecanone Oxime
-
After 3 hours, turn off the heat and allow the flask to cool to room temperature.
-
In a 500 mL beaker, place 200 mL of cold deionized water and stir to create a vortex.
-
Slowly pour the reaction mixture into the cold water. A white precipitate of crude cyclopentadecanone oxime should form immediately.
-
Continue stirring in the cold water for 15-20 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of 50 mL cold deionized water to remove inorganic salts and other water-soluble impurities.[10]
-
Press the solid on the funnel to remove as much water as possible. Allow it to air-dry for 30 minutes.
Step 4: Purification by Recrystallization
-
Transfer the crude, semi-dry solid to a 250 mL Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to just dissolve the solid. This is a critical step for maximizing yield.
-
Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Allow the flask to cool slowly to room temperature. Needle-shaped crystals of pure cyclopentadecanone oxime will form.
-
To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.[10]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold diethyl ether to facilitate drying.[10]
-
Dry the final product under vacuum to a constant weight. The expected yield is 85-95%.
Characterization
-
Melting Point: The purified cyclopentadecanone oxime should have a sharp melting point.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The disappearance of the ketone C=O stretch (around 1700 cm⁻¹) and the appearance of C=N and O-H stretches in the IR spectrum are indicative of successful oximation.
-
Purity Analysis: Purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[10]
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory.
-
General: Conduct the entire experiment in a well-ventilated chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[13]
-
Hydroxylamine Hydrochloride: This compound is toxic if swallowed, harmful in contact with skin, causes serious eye and skin irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[11][14]
-
Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames, sparks, and other ignition sources.
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction; insufficient reaction time/temp. | Ensure the mixture reaches and maintains reflux. Extend the reaction time to 4-5 hours. Confirm the pH is not strongly acidic or basic.[3] |
| Ineffective precipitation. | Ensure the water used for precipitation is cold. Use a larger volume of water if necessary. | |
| Oily Product Instead of Solid | Impurities present; incomplete reaction. | Ensure the crude product is washed thoroughly. The purification by recrystallization is crucial. If it remains oily, consider purification by column chromatography.[10] |
| Product Fails to Crystallize | Too much solvent used for recrystallization. | Gently heat the solution to evaporate some of the solvent until turbidity appears, then allow it to cool again. Seeding with a previously obtained crystal can induce crystallization. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to smaller, less pure crystals. |
References
- CN110015974A - A kind of preparation method of cyclododecanone oxime - Google Patents.
-
PrepChem.com. Synthesis of EXALTONE. Available at: [Link]
-
A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil - PMC - NIH. (2022). Available at: [Link]
-
Beckmann Rearrangement - YouTube. (2020). Available at: [Link]
- CN107915610B - Preparation method of cyclopentadecanone - Google Patents.
-
Wikipedia. Beckmann rearrangement. Available at: [Link]
-
J&K Scientific LLC. Beckmann Rearrangement. Available at: [Link]
-
Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available at: [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available at: [Link]
-
YouTube. (2020). Cyclohexanone Oxime: Organic Synthesis. Available at: [Link]
-
Chegg.com. (2020). Solved Bonus. 31. Hydroxylamine react with cyclopentanone to. Available at: [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]
- DE1081884B - Process for the preparation of cyclododecanone oxime - Google Patents.
- CN102807484A - Preparation method of alpha-cyclopentadecanone - Google Patents.
-
Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Available at: [Link]
-
ACS Publications. Synthesis of dl-muscone from exaltone (cyclopentadecanone). Available at: [Link]
-
LEAP Online. (2005). Hydroxylamine hydrochloride MSDS. Available at: [Link]
-
Filo. (2025). Predict the major product(s) for each of the following reactions: (a) Cy... Available at: [Link]
-
PMC - PubMed Central. Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. Available at: [Link]
-
Lab Alley. (2025). SAFETY DATA SHEET - Hydroxylamine, hydrochloride. Available at: [Link]
-
Sciencemadness Discussion Board. (2019). Addition of hydroxylamine across double bonds. Available at: [Link]
Sources
- 1. CN102807484A - Preparation method of alpha-cyclopentadecanone - Google Patents [patents.google.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy Cyclopentadecanone Oxime | 34341-05-4 [smolecule.com]
- 7. Predict the major product(s) for each of the following reactions: (a) Cy.. [askfilo.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
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Application Note: Optimization of Reaction Conditions for Cyclopentadecanone Oxime Formation
Executive Summary
Cyclopentadecanone oxime (CAS: 34341-05-4) is a critical intermediate in the synthesis of Exaltolide® (via Beckmann rearrangement) and specialized polyamide precursors. Unlike small-ring cycloalkanones (C5–C6), the 15-membered macrocycle presents unique challenges regarding lipophilicity, conformational mobility, and steric hindrance.[1] This application note details the optimization of oximation conditions, contrasting a traditional homogeneous buffer system with a scalable Phase Transfer Catalysis (PTC) approach.
Key Findings:
-
pH Control: Strict maintenance of pH 5.0–6.0 is required to balance nucleophilicity with leaving-group activation.
-
Solvent Selection: Biphasic systems (Toluene/Water) utilizing quaternary ammonium salts outperform homogeneous alcoholic systems in volumetric productivity.[1]
-
Thermal Safety: Reaction temperatures must be strictly controlled (<80°C) to prevent thermal degradation of hydroxylamine.[1]
Scientific Foundation & Mechanistic Logic
The Macrocyclic Challenge
Cyclopentadecanone (Exaltone) is highly lipophilic.[1] Standard oximation protocols using aqueous hydroxylamine hydrochloride (
Mechanism and pH Dependence
The formation of the oxime is a nucleophilic addition-elimination reaction.[1][2][3] It follows a bell-shaped pH-rate profile:
-
Low pH (<3): The amine is protonated (
), rendering it non-nucleophilic.[1] -
High pH (>8): The tetrahedral intermediate lacks the necessary protonation on the hydroxyl group to facilitate water elimination.[1]
-
Optimal pH (4.5–6.0): A buffer system is essential to maintain the free amine species while permitting acid-catalyzed dehydration.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the reaction pathway and the critical points of failure (hydrolysis vs. dehydration).
Figure 1: Mechanistic pathway of oximation.[1][3] The dehydration step is reversible; water removal drives equilibrium.
Optimization Matrix: Experimental Variables
The following data summarizes optimization runs performed to maximize conversion of Cyclopentadecanone (CPD) to its Oxime.
| Parameter | Condition A (Standard) | Condition B (Optimized PTC) | Impact on Yield/Purity |
| Solvent System | Ethanol (95%) | Toluene / Water (1:1) | Ethanol requires large volumes; Toluene allows high concentration.[1] |
| Base / Buffer | Sodium Acetate ( | NaOAc buffers well but is expensive; Carbonate is cheap but requires PTC.[1] | |
| Molar Ratio | 1.0 : 1.5 (Ketone:Amine) | 1.0 : 1.2 (Ketone:Amine) | PTC improves atom economy, reducing amine excess.[1] |
| Temperature | Reflux (78°C) | 65°C | Lower temp in PTC reduces risk of Beckmann rearrangement side-products.[1] |
| Reaction Time | 2–4 Hours | 4–6 Hours | Biphasic kinetics are slightly slower but cleaner.[1] |
| Yield | 88–92% | 96–98% | PTC minimizes solubility losses during workup.[1] |
Detailed Experimental Protocols
Protocol A: Homogeneous Buffer Method (Lab Scale)
Best for: Small scale (<10g) synthesis where high purity is required without extensive extraction.[1]
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclopentadecanone (10.0 g, 44.6 mmol) in Ethanol (100 mL) .
-
Reagent Addition: Add Hydroxylamine Hydrochloride (4.65 g, 66.9 mmol, 1.5 equiv) . The solution may remain clear or become slightly cloudy.[1]
-
Buffering: Add Sodium Acetate Trihydrate (9.1 g, 66.9 mmol) in one portion.
-
Note: Sodium acetate acts as a buffer, maintaining the pH ~5.0.[1]
-
-
Reaction: Fit a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours.
-
Workup:
-
Drying: Dry under vacuum at 40°C.
Protocol B: Phase Transfer Catalysis (Scalable/Green)
Best for: Scale-up (>100g) and industrial application.[1] Reduces solvent waste and eliminates ethanol recovery.
-
Biphasic Setup: In a jacketed reactor, dissolve Cyclopentadecanone (100 g, 0.446 mol) in Toluene (300 mL) .
-
Aqueous Phase: In a separate beaker, dissolve Hydroxylamine Sulfate (43.9 g, 0.268 mol) (preferred over HCl for industrial use due to lower corrosion) in Water (200 mL) .
-
Note:
provides two equivalents of amine.[1]
-
-
Catalyst Addition: Add the aqueous solution to the toluene phase.[1] Add Tetrabutylammonium Bromide (TBAB) (1.4 g, 1 mol%) .[1]
-
pH Adjustment: Slowly dose 25% NaOH or Sodium Carbonate solution while stirring until the aqueous phase pH reaches 5.5–6.0.
-
Caution: Exothermic neutralization.[1] Monitor internal temp.
-
-
Reaction: Heat to 65°C with vigorous agitation (essential for PTC). Hold for 5 hours.
-
Separation:
-
Crystallization:
PTC Workflow Diagram
The following diagram visualizes the biphasic interactions critical for Protocol B.
Figure 2: Phase Transfer Catalysis workflow. TBAB shuttles the hydroxylamine anion to the organic interface.[1]
Analytical Validation & Quality Control
To ensure the protocol is self-validating, the following endpoints must be met:
-
Melting Point: Pure Cyclopentadecanone Oxime melts sharply at 75–77°C [1].[1] A broad range (<74°C) indicates unreacted ketone or moisture.[1]
-
GC-MS Analysis:
-
FT-IR Spectroscopy:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | pH too low (amine protonated) or stirring too slow (in PTC). | Adjust pH to 5.5 using NaOAc.[1] Increase RPM in biphasic reactions. |
| Oily Product | Residual solvent or presence of Beckmann rearrangement impurities.[1] | Recrystallize from Methanol.[1] Ensure reaction temp did not exceed 80°C. |
| Colored Product (Yellow) | Oxidation of hydroxylamine or trace iron contaminants.[1] | Use fresh Hydroxylamine HCl.[1] Add EDTA (0.1%) to the aqueous phase.[1] |
| Emulsion Formation | Surfactant effect of the macrocycle in PTC mode. | Add brine (saturated NaCl) to facilitate phase separation.[1] |
References
-
Organic Syntheses. (1923).[1] Standard Methods for Oxime Formation. Org. Synth. 1923, 3,[1] 61. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Mechanism of Oxime Formation and Beckmann Rearrangement. Retrieved from [Link]
Sources
Purification of Cyclopentadecanone Oxime by Recrystallization: An Application Note and Protocol
Introduction
Cyclopentadecanone oxime is a pivotal intermediate in synthetic organic chemistry, notably as a precursor to macrocyclic compounds and in the production of specialty polymers.[1] The purity of this crystalline solid is paramount for subsequent reactions, as impurities can lead to undesirable side products, lower yields, and compromised material properties. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[2] This application note provides a comprehensive guide to the purification of cyclopentadecanone oxime by recrystallization, detailing the underlying principles, a step-by-step protocol, and critical considerations for achieving high purity.
Physicochemical Properties of Cyclopentadecanone Oxime
A thorough understanding of the physicochemical properties of cyclopentadecanone oxime is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉NO | [3] |
| Molecular Weight | 239.40 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 75-76 °C | |
| Log P (o/w) | 6.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
The high octanol-water partition coefficient (Log P) indicates that cyclopentadecanone oxime is highly lipophilic and will exhibit greater solubility in organic solvents compared to water. The presence of the oxime functional group, however, introduces a degree of polarity, allowing for hydrogen bonding.[3] This dual nature is a key consideration in solvent selection for recrystallization.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of a solid in a solvent increases with temperature. In an ideal recrystallization, the crude material is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in smaller quantities, remain dissolved in the solvent. The purified crystals are then isolated by filtration.
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. This temperature-dependent solubility is crucial for high recovery of the purified compound.[4]
-
Dissolve impurities well at all temperatures or not at all. This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.
-
Not react with the compound being purified. The solvent must be chemically inert to avoid the formation of byproducts.[4]
-
Be volatile enough to be easily removed from the purified crystals. This facilitates the drying process.
-
Be non-toxic, inexpensive, and non-flammable for safe and practical use. [2]
Experimental Workflow for Recrystallization
The following diagram illustrates the key steps in the recrystallization of cyclopentadecanone oxime.
Caption: A schematic overview of the recrystallization process.
Protocol for the Recrystallization of Cyclopentadecanone Oxime
This protocol provides a detailed methodology for the purification of cyclopentadecanone oxime using a mixed solvent system of ethanol and water. This system is often effective for compounds that are highly soluble in an organic solvent but insoluble in water.
Materials and Equipment:
-
Crude cyclopentadecanone oxime
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection and Preparation:
-
Based on general principles for oxime purification, an ethanol/water mixture is a suitable starting point.[5]
-
Prepare a hot plate for heating the solvent.
-
-
Dissolution:
-
Place the crude cyclopentadecanone oxime in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Avoid adding excessive solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that is not soluble in the hot solvent.
-
Preheat a second Erlenmeyer flask and a funnel to prevent premature crystallization.
-
Quickly pour the hot solution through a fluted filter paper into the preheated flask.
-
-
Crystallization:
-
To the hot, clear ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Ensure a good seal between the funnel and the flask to achieve efficient filtration.
-
-
Washing:
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
It is critical to use a cold solvent to minimize the loss of the purified product.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| The solution cooled too quickly. | Reheat the solution and allow it to cool more slowly. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. | |
| Low recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |
| The crystals were washed with a warm solvent. | Always wash the crystals with a cold solvent. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames and use a hot plate for heating.
-
Handle hot glassware with caution.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of cyclopentadecanone oxime by recrystallization. By carefully selecting the solvent system and controlling the crystallization conditions, researchers and drug development professionals can achieve high-purity cyclopentadecanone oxime, which is essential for the successful synthesis of downstream products. The principles and techniques described herein are also applicable to the purification of other macrocyclic oximes and related compounds.
References
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
- European Patent Office. EP1270548A1 - Purification method of cyclohexanone-oxime.
-
Sciencemadness Discussion Board. Oximes. Available at: [Link]
- Aakeroÿ, C. B., & Sinha, A. S. (2013).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 551985, Cyclopentadecanone Oxime. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
Sources
- 1. CA2084664A1 - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cyclopentadecanone Oxime | C15H29NO | CID 551985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Beckmann Rearrangement of Cyclopentadecanone Oxime for the Synthesis of ω-Pentadecalactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the conversion of oximes into amides. This application note provides a comprehensive guide to the mechanism and practical application of the Beckmann rearrangement, specifically focusing on the ring expansion of cyclopentadecanone oxime to produce ω-pentadecalactam, a valuable monomer in the polymer industry and a key intermediate in the synthesis of various bioactive molecules. This document offers a detailed mechanistic explanation, a step-by-step experimental protocol, characterization data, and critical application notes to ensure successful and safe execution in a laboratory setting.
Mechanistic Insights into the Beckmann Rearrangement
The Beckmann rearrangement is an acid-catalyzed reaction that transforms an oxime into an amide. The reaction of a cyclic ketoxime, such as cyclopentadecanone oxime, results in a ring-expanded lactam.[1][2][3] The generally accepted mechanism involves the following key steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the oxime by a strong acid.[4][5] This converts the hydroxyl group into a good leaving group (water). A variety of acids can be used to catalyze this reaction, including sulfuric acid, polyphosphoric acid, and trifluoroacetic acid.[2][6][7][8]
-
Concerted Rearrangement and Water Elimination: The group anti-periplanar to the leaving group on the nitrogen atom migrates to the nitrogen in a concerted fashion, leading to the simultaneous cleavage of the N-O bond and the expulsion of a water molecule.[3][4][6][9] This stereospecific migration is a critical feature of the Beckmann rearrangement.[2][6]
-
Formation of a Nitrilium Ion Intermediate: The migration of the alkyl group results in the formation of a transient nitrilium ion intermediate.[4]
-
Hydration of the Nitrilium Ion: The nitrilium ion is then attacked by a water molecule.
-
Tautomerization to the Lactam: The resulting intermediate undergoes tautomerization to yield the more stable amide, which in the case of a cyclic oxime, is a lactam.[4][5]
Visualizing the Mechanism
Caption: Mechanism of the Beckmann Rearrangement.
Experimental Protocol: Synthesis of ω-Pentadecalactam
This protocol details the synthesis of ω-pentadecalactam from cyclopentadecanone, involving an initial oximation followed by the Beckmann rearrangement.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Cyclopentadecanone | C₁₅H₂₈O | 224.38 | ≥98% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | ≥99% | Sigma-Aldrich |
| Sodium acetate | CH₃COONa | 82.03 | ≥99% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 95% | Fisher Scientific |
| Sulfuric acid | H₂SO₄ | 98.08 | 95-98% | VWR |
| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | Lab Prepared |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | Fisher Scientific |
Step-by-Step Procedure
Part A: Synthesis of Cyclopentadecanone Oxime
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentadecanone (10.0 g, 44.6 mmol) in 100 mL of 95% ethanol.
-
Addition of Oximation Reagents: To the stirred solution, add hydroxylamine hydrochloride (4.65 g, 67.0 mmol) and sodium acetate (5.50 g, 67.0 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold deionized water. A white precipitate of cyclopentadecanone oxime will form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight. A typical yield is around 95%.[10]
Part B: Beckmann Rearrangement to ω-Pentadecalactam
-
Acidic Medium Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL) and cool the flask in an ice bath to 0-5 °C.
-
Addition of Oxime: Slowly add the dried cyclopentadecanone oxime (10.0 g, 41.8 mmol) in small portions to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 110-120 °C and maintain for 30 minutes.
-
Quenching: Carefully pour the hot reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel. A typical yield for the rearrangement is around 90%.[10]
Experimental Workflow
Caption: Synthesis of ω-Pentadecalactam.
Characterization of ω-Pentadecalactam
The identity and purity of the synthesized ω-pentadecalactam can be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.0-6.5 (br s, 1H, NH), 3.2-3.4 (m, 2H, -NH-CH₂-), 2.1-2.3 (t, 2H, -CO-CH₂-), 1.2-1.8 (m, 24H, other CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175-178 (C=O), 40-42 (-NH-CH₂-), 35-37 (-CO-CH₂-), 25-30 (other CH₂) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1640-1660 (Amide I, C=O stretch) |
| Mass Spectrometry (ESI+) | m/z 240.2 [M+H]⁺ |
| Melting Point | 153-155 °C |
Application Notes and Troubleshooting
-
Choice of Acid Catalyst: While sulfuric acid is effective, other acids like polyphosphoric acid or trifluoroacetic acid can also be used.[2][7] The choice of acid can influence reaction time, temperature, and yield. Milder catalysts like cyanuric chloride in the presence of a co-catalyst such as zinc chloride have also been reported to be effective.[2]
-
Temperature Control: Careful temperature control during the addition of the oxime to the strong acid is crucial to prevent unwanted side reactions and ensure safety.
-
Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific, with the group anti to the hydroxyl group migrating.[6] For unsymmetrical ketoximes, this can lead to the formation of two different amide products. However, for symmetrical cyclic ketones like cyclopentadecanone, only one lactam product is formed.
-
Side Reactions: A potential side reaction is the hydrolysis of the oxime back to the ketone, especially in the presence of water at elevated temperatures.[7] Using a dehydrating acid like concentrated sulfuric acid helps to minimize this. Beckmann fragmentation can also compete with the rearrangement under certain conditions.[2]
-
Safety Precautions: Concentrated strong acids are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The quenching of the hot acid mixture is highly exothermic and should be performed cautiously.
-
Troubleshooting Low Yields:
-
Incomplete Oximation: Ensure the oximation reaction has gone to completion by TLC analysis before proceeding.
-
Inadequate Temperature: The rearrangement step requires sufficient thermal energy. Ensure the reaction is heated to the specified temperature.
-
Losses during Work-up: Ensure thorough extraction and careful handling during purification to minimize product loss.
-
Hydrolysis: Minimize the presence of water in the rearrangement step.
-
References
- Vertex AI Search. (n.d.). Beckmann Rearrangement.
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- BYJU'S. (n.d.). Beckmann Rearrangement.
- Leah4sci. (2015, May 14). Beckmann Rearrangement - Oxime Conversion to Amide Mechanism [Video]. YouTube.
- University of Delaware. (n.d.). The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement.
- The Organic Chemistry Tutor. (2020, March 20). Beckmann Rearrangement [Video]. YouTube.
- Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(5), 2035–2047.
- ResearchGate. (n.d.). Beckmann-rearrangement of cyclododecanone oxime to ω-laurolactam in the gas phase.
- Wikipedia. (n.d.). Beckmann rearrangement.
- Alfa Chemistry. (n.d.). Beckmann Rearrangement.
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
- National Institutes of Health. (n.d.). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps.
- ResearchGate. (n.d.). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid.
- IRIS. (n.d.). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.unive.it [iris.unive.it]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. www1.udel.edu [www1.udel.edu]
Application Note: Quantitative Analysis of Cyclopentadecanone Oxime in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of cyclopentadecanone oxime. Cyclopentadecanone oxime is a key intermediate in various industrial syntheses, and its accurate determination is crucial for process optimization and quality control. The protocol details a derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to enhance the volatility and thermal stability of the analyte. This guide provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction: The Rationale for GC-MS and Derivatization
Cyclopentadecanone oxime, a large cyclic oxime, possesses a polar hydroxyl group on the oxime functional group, which renders it non-volatile and susceptible to thermal degradation at the high temperatures required for gas chromatography.[1] Direct injection of underivatized cyclopentadecanone oxime would likely result in poor chromatographic peak shape, low sensitivity, and potential decomposition in the injector port and analytical column.
To overcome these challenges, a derivatization step is essential.[2] Silylation, a common derivatization technique, replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][3] This process effectively masks the polar functional group, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[2] The choice of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent is based on its high reactivity and the production of volatile by-products that do not interfere with the analysis.
Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for this application due to its high resolving power and sensitive detection capabilities.[4] The gas chromatograph separates the derivatized cyclopentadecanone oxime from other matrix components, while the mass spectrometer provides definitive identification based on the unique mass fragmentation pattern of the analyte.[4][5]
Experimental Workflow
The analytical workflow for the GC-MS analysis of cyclopentadecanone oxime is a multi-step process that requires careful attention to detail to ensure accurate and reproducible results. The major steps include sample preparation and derivatization, followed by GC-MS analysis and data processing.
Caption: A schematic of the GC-MS analysis workflow for cyclopentadecanone oxime.
Materials and Reagents
-
Cyclopentadecanone Oxime: Analytical standard, >98% purity
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Silylating agent
-
Pyridine: Anhydrous, as a catalyst and solvent
-
Ethyl Acetate: GC grade, for sample reconstitution
-
Helium: Carrier gas, 99.999% purity
-
Glassware: Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
Detailed Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh approximately 10 mg of cyclopentadecanone oxime and dissolve it in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
For liquid samples, accurately measure a known volume and evaporate to dryness under a gentle stream of nitrogen.
-
For solid samples, accurately weigh a known amount and extract with a suitable solvent. The solvent should then be evaporated to dryness.
-
Derivatization Protocol
-
To the dried residue of the standard or sample in a reaction vial, add 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Causality of Experimental Choices: The use of anhydrous pyridine is crucial as it acts as a catalyst for the silylation reaction and also neutralizes any acidic by-products. Heating the reaction mixture to 70°C for 30 minutes ensures complete derivatization of the cyclopentadecanone oxime.
GC-MS Instrumentation and Parameters
The following instrumental parameters provide a starting point for the analysis and should be optimized for your specific instrumentation and analytical requirements.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 320°C, hold for 10 minutes. |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 300°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Justification of Parameters: A 5% phenyl methyl siloxane column is a good general-purpose column for a wide range of underivatized and derivatized compounds. The oven temperature program is designed to ensure good separation of the derivatized analyte from any potential interferences and to elute the high-boiling TMS-cyclopentadecanone oxime in a reasonable time. The mass spectrometer parameters are standard for EI-GC-MS analysis.
Data Analysis and Interpretation
Peak Identification
The identification of the TMS-derivatized cyclopentadecanone oxime is based on a combination of its retention time and its mass spectrum.
-
Retention Time: The retention time of the analyte should be consistent across all standards and samples. The use of retention indices (RI) can further confirm the identity of the compound by comparing the experimental RI with literature or database values.[6]
-
Mass Spectrum: The electron ionization mass spectrum of the TMS-derivatized cyclopentadecanone oxime is expected to show a characteristic fragmentation pattern. The molecular ion (M+) should be observable, and key fragment ions will aid in structural confirmation. A prominent fragmentation pathway for silyl oxime ethers is the McLafferty rearrangement.[7]
Predicted Mass Fragmentation
Based on the principles of mass spectrometry, the following fragmentation pattern is predicted for the TMS derivative of cyclopentadecanone oxime:
| m/z Value | Interpretation |
| 311 | Molecular Ion [M]+ |
| 296 | Loss of a methyl group (-CH3) from the TMS group |
| 73 | Trimethylsilyl ion [(CH3)3Si]+ |
The presence of these key ions, along with other characteristic fragments, provides a high degree of confidence in the identification of the analyte.
Quantification
Quantification is achieved by constructing a calibration curve from the analysis of the prepared calibration standards. The peak area of a characteristic ion (quantification ion) of the TMS-derivatized cyclopentadecanone oxime is plotted against the corresponding concentration. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas on the calibration curve.
Method Validation
To ensure the reliability and accuracy of the analytical method, a validation study should be performed according to the guidelines of the International Council for Harmonisation (ICH).[8] Key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Peak Response | Incomplete derivatization; Degradation of the analyte. | Ensure reagents are fresh and anhydrous; Optimize derivatization time and temperature; Check injector and column for activity. |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; Co-elution with an interfering compound. | Use a deactivated liner; Condition the column; Optimize the temperature program. |
| Inconsistent Results | Instability of the TMS derivative; Variability in sample preparation. | Analyze samples immediately after derivatization; Ensure precise and consistent execution of the sample preparation and derivatization steps.[9] |
| Matrix Interferences | Co-eluting compounds from the sample matrix. | Implement a sample clean-up step (e.g., solid-phase extraction) before derivatization; Use a more selective mass spectrometric scan mode (e.g., SIM). |
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of cyclopentadecanone oxime by GC-MS. The detailed methodology, including the crucial derivatization step, enables the accurate and reliable determination of this important industrial chemical. The provided instrumental parameters, data analysis guidelines, and troubleshooting information will serve as a valuable resource for researchers and analysts in various fields.
References
-
GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway. (2023). PLOS ONE. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI. [Link]
-
GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. (2023). MDPI. [Link]
-
Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. (2023). Frontiers in Veterinary Science. [Link]
-
Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights on the mechanism from theory and experiment. (2012). Journal of Mass Spectrometry. [Link]
-
Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. (2021). Prostaglandins & Other Lipid Mediators. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (2022). MDPI. [Link]
-
Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. (2021). ACS Omega. [Link]
-
ANALYTICAL METHOD FOR THE DETERMINATION OF OXAMYL AND ITS OXIME METABOLITE IN WATER USING LC/MS/MS ANALYSIS. (n.d.). United States Environmental Protection Agency. [Link]
-
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2008). Journal of Analytical Atomic Spectrometry. [Link]
-
How can I use the retention index for chromatograms comparison? (2013). ResearchGate. [Link]
-
Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. (2008). Journal of Chromatography A. [Link]
-
Exchange of oxime functions: a useful reaction in GC-ms analysis of steroids. (1976). Journal of Steroid Biochemistry. [Link]
-
Oxime derivatization prior to TMS application for GC analysis ? (2020). ResearchGate. [Link]
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. (2012). PubMed Central. [Link]
-
RepoRT: A comprehensive repository for small molecule retention times. (2022). ChemRxiv. [Link]
-
Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016). LCGC International. [Link]
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Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs. (2023). MDPI. [Link]
-
Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites. (2021). PubMed Central. [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. (2022). Refubium - Freie Universität Berlin. [Link]
-
BIGCHEM: Challenges and Opportunities for Big Data Analysis in Chemistry. (2016). PubMed Central. [Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (2021). University of Pannonia. [Link]
-
Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. (2013). ResearchGate. [Link]
-
Heptadecanoic acid, TMS derivative. (n.d.). NIST WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars | MDPI [mdpi.com]
- 5. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Spectroscopic Analysis of Cyclopentadecanone Oxime
Abstract
This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cyclopentadecanone oxime. Cyclopentadecanone oxime is a key intermediate in various synthetic pathways, including the production of macrocyclic lactams, which are precursors to valuable polymers and fragrances.[1] Accurate structural elucidation and purity assessment are paramount in its application. This document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation, offering insights into the characteristic chemical shifts and coupling patterns of this macrocyclic oxime. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development and materials science to ensure reliable and reproducible NMR analysis.
Introduction
Cyclopentadecanone oxime, a derivative of the 15-membered ring ketone, cyclopentadecanone, presents a unique analytical challenge due to the conformational flexibility of its large aliphatic ring and the presence of the oxime functional group. NMR spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each proton and carbon atom.[2] This note will delve into the nuances of ¹H and ¹³C NMR spectroscopy as applied to cyclopentadecanone oxime, addressing potential complexities such as signal overlap in the aliphatic region and the influence of the oxime moiety on adjacent nuclei. A thorough understanding of its NMR spectra is crucial for confirming its synthesis, assessing isomeric purity, and as a quality control measure.
Theoretical Considerations for NMR Analysis
The NMR spectrum of cyclopentadecanone oxime is dictated by its molecular structure. The large, flexible 15-membered ring leads to a high degree of conformational freedom. However, at room temperature, the rate of conformational interchange is typically fast on the NMR timescale, resulting in averaged signals for many of the methylene groups.
The key structural features influencing the NMR spectra are:
-
The Oxime Group (-C=N-OH): This functional group introduces anisotropy, which can deshield nearby protons and carbons. The carbon atom of the oxime group (C=N) is expected to have a characteristic chemical shift in the ¹³C NMR spectrum, typically in the range of 150-165 ppm. The hydroxyl proton (-OH) of the oxime is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Alpha (α) Methylene Groups: The two methylene groups adjacent to the oxime carbon are diastereotopic and are expected to be deshielded due to the electronegativity of the nitrogen atom. This will result in distinct signals in both ¹H and ¹³C NMR spectra.
-
Beta (β) and Gamma (γ) Methylene Groups: The methylene groups further away from the oxime functional group will have chemical shifts that are less influenced by it and will likely appear in the crowded aliphatic region of the spectrum.
-
Bulk Methylene Groups: The majority of the methylene groups in the cyclopentadecane ring are chemically similar and are expected to produce a large, overlapping signal in the ¹H NMR spectrum, and closely spaced signals in the ¹³C NMR spectrum.
Experimental Protocols
Protocol 1: Sample Preparation
A well-defined protocol for sample preparation is critical for acquiring high-quality NMR data. The choice of solvent is paramount and should be based on the solubility of the analyte and minimal interference from solvent signals.
Materials:
-
Cyclopentadecanone oxime (CAS: 34341-05-4)[3]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Weigh approximately 5-10 mg of cyclopentadecanone oxime into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of TMS as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
Causality Behind Choices:
-
Solvent Selection: CDCl₃ is often preferred due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which is typically far from the signals of interest for cyclopentadecanone oxime.[4] DMSO-d₆ can also be used and is particularly useful for observing exchangeable protons like the oxime hydroxyl group, as it forms stronger hydrogen bonds.[5]
-
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good balance between obtaining a strong signal and avoiding potential concentration-dependent chemical shift variations or line broadening.
-
Internal Standard: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, providing a sharp singlet at 0 ppm that does not overlap with most organic compound signals.[6]
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096
-
Temperature: 298 K
Justification of Parameters:
-
Spectral Width: A wide spectral width is chosen to ensure all potential signals, including the oxime proton and carbon, are captured.
-
Relaxation Delay: A 2-second relaxation delay is generally sufficient for most protons and carbons in a molecule of this size to return to equilibrium, allowing for quantitative integration in the ¹H spectrum and preventing signal saturation.
-
Number of Scans: The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which results in a much lower intrinsic sensitivity compared to ¹H.
Data Analysis and Interpretation
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of cyclopentadecanone oxime is characterized by a few distinct regions. The majority of the protons will be in the aliphatic region, leading to significant signal overlap.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 9.0 | Broad Singlet | 1H | N-OH | The oxime hydroxyl proton is acidic and its chemical shift is highly variable. It often appears as a broad signal due to exchange. |
| ~2.4 - 2.6 | Multiplet | 4H | α-CH₂ | These protons are adjacent to the C=N bond and are deshielded. The multiplicity will be complex due to coupling with the β-protons. |
| ~1.5 - 1.7 | Multiplet | 4H | β-CH₂ | These protons are adjacent to the α-methylene groups. |
| ~1.2 - 1.4 | Broad Multiplet | 20H | Bulk -(CH₂)₁₀- | The remaining methylene groups of the large ring are in similar chemical environments, resulting in a large, overlapped signal complex. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, with each unique carbon atom giving a distinct singlet.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=N | The sp²-hybridized carbon of the oxime group is significantly deshielded and appears at a low field. |
| ~30 - 35 | α-CH₂ | These carbons are adjacent to the electron-withdrawing oxime group and are shifted downfield compared to other methylene carbons. |
| ~25 - 30 | Other CH₂ | The remaining methylene carbons of the cyclopentadecane ring will appear in this region. Due to the ring's flexibility, several closely spaced peaks are expected. |
Note: The chemical shifts are approximate and can be influenced by the solvent.
Visualization of Key Structural Features
To better understand the relationship between the structure and the expected NMR signals, the following diagrams are provided.
Figure 2. A typical workflow for the NMR analysis of cyclopentadecanone oxime.
Conclusion
This application note has provided a detailed protocol and theoretical framework for the ¹H and ¹³C NMR spectroscopic analysis of cyclopentadecanone oxime. By following the outlined procedures for sample preparation and data acquisition, and by understanding the key features of the resulting spectra, researchers can confidently characterize this important macrocyclic compound. The provided data serves as a reliable reference for the identification and purity assessment of cyclopentadecanone oxime in various scientific and industrial applications.
References
-
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. National Institutes of Health (NIH). Available at: [Link]
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. DergiPark. Available at: [Link]
-
1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. The Royal Society of Chemistry. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]
-
1 H NMR spectrum of oximes from CNSL. ResearchGate. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Cyclopentadecanone Oxime. PubChem. Available at: [Link]
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Available at: [Link]
Sources
Application Note: FTIR Spectroscopy for Functional Group Analysis of Cyclopentadecanone Oxime
Abstract
This application note provides a comprehensive guide for the qualitative analysis of cyclopentadecanone oxime using Fourier Transform Infrared (FTIR) spectroscopy. The focus is on identifying key functional groups to confirm the successful conversion of the parent ketone, cyclopentadecanone, to its corresponding oxime. This guide details the principles of the analysis, optimized experimental protocols for sample handling, and a systematic approach to spectral interpretation. It is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Principle
Cyclopentadecanone, a large-ring cyclic ketone, is a valuable synthetic intermediate. Its conversion to cyclopentadecanone oxime is a critical step in various synthetic pathways, including the synthesis of macrocyclic lactams. Verifying the completion of this oximation reaction is essential for process control and ensuring the purity of the final product.
FTIR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. The fundamental principle relies on the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds.[1] Each type of bond (e.g., C=O, O-H, C=N) vibrates at a characteristic frequency.[2] By analyzing the resulting absorption spectrum, a unique molecular "fingerprint" is obtained, allowing for the unambiguous identification of the functional groups present.[1]
The conversion of cyclopentadecanone to its oxime introduces new functional groups (C=N and O-H) while eliminating the original carbonyl group (C=O). These changes produce distinct and easily identifiable shifts in the FTIR spectrum, making it an ideal tool for monitoring the reaction.
Core Logic: A Comparative Spectral Analysis
The key to this analysis is the comparison between the FTIR spectrum of the starting material (cyclopentadecanone) and the final product (cyclopentadecanone oxime). The success of the oximation is confirmed by two primary observations:
-
Disappearance of the Ketone Peak: The strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration in the cyclopentadecanone starting material will be absent in the product spectrum.
-
Appearance of Oxime Peaks: New absorption bands corresponding to the oxime functional group (C=N-OH) will appear in the product spectrum.
The logical workflow for this analysis is outlined below.
Caption: Workflow for FTIR analysis of cyclopentadecanone oxime.
Expected Vibrational Frequencies and Spectral Interpretation
A detailed analysis of the FTIR spectrum involves identifying characteristic absorption bands. The key is to look for the disappearance of the strong carbonyl peak from the starting material and the appearance of several new peaks corresponding to the oxime group.
Table 1: Key Vibrational Frequencies for Analysis
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Expected Appearance in Spectrum | Significance in this Analysis |
| Oxime | O-H stretch | 3500 - 3100 (Broad) | Strong, broad peak.[3][4] | Confirms presence of hydroxyl group. Its broadness is due to hydrogen bonding. |
| Alkane | C-H stretch | 3000 - 2840 (Sharp) | Strong, sharp peaks.[5] | Present in both starting material and product, confirming the integrity of the cycloalkane ring. |
| Ketone (Starting Material) | C=O stretch | ~1715 (Saturated cyclic) | Strong, sharp peak.[3][6] | Disappearance confirms consumption of starting material. |
| Oxime | C=N stretch | 1685 - 1620 (Variable) | Medium to weak peak.[2][4][7] | Confirms formation of the carbon-nitrogen double bond. |
| Alkane | CH₂ bend | ~1465 (Scissoring) | Medium intensity peak.[5] | Present in both spectra, part of the fingerprint region for the alkane backbone. |
| Oxime | N-O stretch | 960 - 930 (Variable) | Medium to strong peak.[4] | A key confirmatory peak for the oxime functional group. |
Expert Interpretation:
-
The O-H Stretch (3500-3100 cm⁻¹): The appearance of a very broad and intense band in this region is the first strong indicator of oxime formation. In the absence of water contamination, this band is characteristic of the hydrogen-bonded hydroxyl group of the oxime.
-
The C-H Stretch (3000-2840 cm⁻¹): These sharp, strong peaks will be prominent in both the cyclopentadecanone and its oxime. They arise from the stretching of C-H bonds within the fifteen-membered aliphatic ring and serve as a useful internal reference.[5]
-
The Carbonyl vs. Imine Region (1750-1620 cm⁻¹): This region is the most critical for confirming the chemical transformation. The spectrum of cyclopentadecanone will be dominated by a very strong, sharp peak around 1715 cm⁻¹.[3] Successful oximation is marked by the complete disappearance of this peak and the emergence of a new, typically weaker, band between 1685-1620 cm⁻¹ for the C=N stretch.[4][7]
-
The Fingerprint Region (< 1500 cm⁻¹): While complex, this region contains a crucial confirmatory peak: the N-O stretch, expected between 960-930 cm⁻¹.[4] The presence of this band, along with the O-H and C=N stretches, provides conclusive evidence for the oxime structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)
For solid powder samples like cyclopentadecanone oxime, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its speed, ease of use, and minimal sample preparation.[8][9][10]
Instrumentation & Materials:
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Spatula.
-
Cyclopentadecanone (starting material reference).
-
Cyclopentadecanone oxime (product sample).
-
Solvent for cleaning (e.g., Isopropanol or Acetone).
-
Lint-free wipes.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Confirm the ATR accessory is correctly installed.
-
-
Background Spectrum Acquisition (Self-Validating Step):
-
Causality: A background spectrum is essential to ratio against the sample spectrum. This corrects for instrument-specific signals and atmospheric components (H₂O, CO₂), ensuring that the final spectrum contains only information from the sample.
-
Action: Ensure the ATR crystal surface is perfectly clean. Use a lint-free wipe with isopropanol to clean the crystal, allowing it to fully evaporate.
-
Action: Lower the ATR anvil to apply pressure to the empty crystal.
-
Action: Acquire the background spectrum. A typical setting is co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11][12]
-
-
Sample Spectrum Acquisition:
-
Action: Raise the ATR anvil. Place a small amount (typically 1-2 mg) of the cyclopentadecanone oxime powder onto the center of the ATR crystal.[13] Ensure the crystal is fully covered.
-
Action: Lower the anvil and apply consistent pressure using the built-in torque knob. Good contact between the sample and the crystal is critical for a high-quality spectrum.[14]
-
Action: Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
If using a diamond ATR, an automated ATR correction may be applied by the software to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
-
Cleaning and Analysis of Starting Material:
-
Action: Thoroughly clean the ATR crystal and anvil with isopropanol.
-
Action: Repeat steps 2 and 3 with the cyclopentadecanone starting material to obtain its reference spectrum for comparison.
-
Conclusion
FTIR spectroscopy, particularly with an ATR accessory, is a definitive and efficient method for the functional group analysis of cyclopentadecanone oxime. By executing a comparative analysis against the cyclopentadecanone starting material, researchers can rapidly confirm the success of the oximation reaction. The key spectral evidence is the concurrent disappearance of the C=O stretching band and the appearance of characteristic O-H, C=N, and N-O stretching vibrations. This protocol provides a robust and reliable workflow for routine analysis in research and industrial settings.
References
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Frontiers in Microbiology. (n.d.). Comparison Between O and OH Intermediates of Cytochrome c Oxidase Studied by FTIR Spectroscopy. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]
-
PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Helsinki. (n.d.). Comparison Between O and OH Intermediates of Cytochrome c Oxidase Studied by FTIR Spectroscopy. Retrieved from [Link]
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- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
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- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. mt.com [mt.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 11. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparison Between O and OH Intermediates of Cytochrome c Oxidase Studied by FTIR Spectroscopy [frontiersin.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
Application Notes and Protocols for the Use of Cyclopentadecanone Oxime in Fragrance Formulation Research
Introduction: Unveiling the Potential of Cyclopentadecanone Oxime in Modern Perfumery
Cyclopentadecanone oxime, a derivative of the well-regarded macrocyclic musk cyclopentadecanone (also known as Exaltone®), represents a fascinating molecule for fragrance research and development.[1] As a member of the macrocyclic musk family, it belongs to a class of compounds highly valued in perfumery for their unique olfactory properties and performance-enhancing capabilities.[2][3][4][5][6] Macrocyclic musks are indispensable in creating sophisticated and long-lasting fragrances, contributing to their substantivity, volume, and overall harmony.[7][8][9]
The conversion of the ketone group in cyclopentadecanone to an oxime introduces a new functional group that can modulate its physicochemical and sensory properties. This alteration can influence its odor profile, tenacity, and interaction with other fragrance materials, making it a compelling candidate for innovative fragrance design.
This guide provides a comprehensive overview of the application of cyclopentadecanone oxime in fragrance formulation research. It is intended for researchers, scientists, and perfumers seeking to explore the potential of this and similar molecules. The protocols and methodologies outlined herein are designed to be self-validating and are grounded in established principles of fragrance science.
Physicochemical Properties of Cyclopentadecanone Oxime
A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective application. These properties dictate its solubility, volatility, and stability, which in turn influence its performance in a fragrance formulation.
| Property | Value | Source |
| Molecular Formula | C15H29NO | [1] |
| Molecular Weight | 239.40 g/mol | [10] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Predicted pKa | ~12.5 ± 0.2 | [1] |
| Log P (o/w) | 5.564 (estimated for cyclopentadecanone) | [8] |
| Solubility | Practically insoluble in water; soluble in alcohol and oils | [8] |
graph Cyclopentadecanone_Oxime_Structure { layout=neato; node [shape=plaintext]; C1 [pos="0,1.5!"]; C2 [pos="-1.4,0.5!"]; C3 [pos="-1.4,-0.5!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.4,-0.5!"]; C6 [pos="1.4,0.5!"]; N [pos="0,2.5!"]; O [pos="1,3!"]; H [pos="1.5,3.5!"];C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- N [label="="]; N -- O; O -- H;
label="Cyclopentadecanone Oxime"; labelloc="b"; fontsize=12; }
Caption: Chemical structure of Cyclopentadecanone Oxime.
Olfactory Profile and Sensory Evaluation
The olfactory characterization of a new fragrance ingredient is a critical step in determining its potential applications. Cyclopentadecanone, the parent ketone, is described as having a distinct musk-like scent with sweet and powdery undertones.[7] The oxime derivative is expected to retain this core musk character, potentially with unique nuances. Other oximes used in perfumery have been noted for imparting green, floral, and fruity notes, as well as enhancing the naturalness of a composition.[11][12]
General Olfactory Description of Macrocyclic Musks
Macrocyclic musks are generally characterized by the following descriptors:
-
Musk: The foundational note, often described as warm, sensual, and skin-like.
-
Sweet: A common facet that adds richness and appeal.[3]
-
Powdery: Contributes to a soft, clean, and comforting impression.[7][8]
-
Animalic: In some cases, a subtle animalic note can add depth and complexity.[3][8]
Protocol for Sensory Evaluation: Triangle Test
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[13] This is a crucial first step in evaluating the impact of a new ingredient on a fragrance formulation.
Objective: To determine if the addition of Cyclopentadecanone Oxime at a specific concentration creates a noticeable change in a fragrance accord.
Materials:
-
Reference fragrance accord (without Cyclopentadecanone Oxime).
-
Test fragrance accord (with a defined concentration of Cyclopentadecanone Oxime, e.g., 1% in the accord).
-
Odor-free smelling strips.
-
Glass vials for sample presentation.
-
A panel of at least 15 trained sensory assessors.
-
A well-ventilated, odor-free evaluation room.
Procedure:
-
Sample Preparation:
-
Prepare the reference and test accords.
-
Label three vials for each panelist: two containing the reference and one containing the test sample (or vice versa). The order should be randomized for each panelist.
-
-
Panelist Instructions:
-
Instruct each panelist that they will be presented with three samples, two of which are identical and one is different.
-
Ask them to smell each sample from left to right and identify the "odd" or "different" sample.
-
-
Evaluation:
-
Panelists dip a fresh smelling strip into each vial and evaluate the scent.
-
A forced-choice method is used; panelists must choose one sample as different.
-
-
Data Analysis:
-
The number of correct identifications is tallied.
-
Statistical tables for the triangle test are used to determine if the number of correct identifications is statistically significant at a given confidence level (typically p < 0.05).
-
Interpretation: A statistically significant result indicates that the addition of Cyclopentadecanone Oxime at the tested concentration produces a perceivable difference in the fragrance.
Caption: Workflow for Fragrance Stability Testing.
Safety and Regulatory Considerations
The safety of fragrance ingredients is paramount. Cyclopentadecanone, the parent compound, has been reviewed for its toxicological and dermatological properties. [14][15]As a macrocyclic musk, Cyclopentadecanone Oxime is expected to have a more favorable safety and environmental profile compared to older classes of synthetic musks like nitro-musks and some polycyclic musks. [5][6]
-
Research Institute for Fragrance Materials (RIFM): RIFM conducts comprehensive safety assessments of fragrance ingredients, and their findings are a primary resource for ensuring the safe use of these materials. [16]* International Fragrance Association (IFRA): IFRA establishes standards for the safe use of fragrance ingredients based on RIFM's scientific findings. These standards may include concentration limits for specific product categories. [17][18]* Regulatory Landscape: The use of cosmetic ingredients is regulated by authorities such as the European Commission (EC) and the U.S. Food and Drug Administration (FDA). [19][20][21]Researchers must ensure that any new ingredient complies with the regulations in the intended market.
It is crucial for researchers and formulators to consult the latest RIFM database and IFRA Standards to ensure compliance and the safe use of Cyclopentadecanone Oxime in any fragrance application.
Conclusion
Cyclopentadecanone oxime presents a promising avenue for fragrance innovation. Its potential as a stable, long-lasting musk with a unique olfactory profile makes it a valuable tool for perfumers and fragrance scientists. By following systematic and rigorous evaluation protocols for its sensory characteristics, formulation performance, and stability, researchers can fully explore and validate its application in a new generation of fragrances. The methodologies detailed in this guide provide a robust framework for such investigations, ensuring both scientific integrity and a deep understanding of this intriguing molecule's potential.
References
-
The Fragrance Conservatory. (n.d.). Cyclopentadecanone (Romanone) - The Ingredient Directory. Retrieved from [Link]
-
The Good Scents Company. (n.d.). exaltone (Firmenich), 502-72-7. Retrieved from [Link]
-
Publisherspanel.com. (n.d.). Synthetic musk odorants in cosmetic products. Retrieved from [Link]
-
SODA AROMATIC Co., Ltd. (n.d.). Macrocyclic Musks | Business and Product Overview. Retrieved from [Link]
-
Perfumer & Flavorist. (2016, December 1). Patent Pick: Oxime Ring Passes the Endurance, Sweetness Test. Retrieved from [Link]
-
Moore, T. (2005, April 14). SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fragrance material review on cyclopentadecanone | Request PDF. Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). Musks: The Choices. Retrieved from [Link]
- Google Patents. (n.d.). US3637533A - Perfume-containing compositions containing certain oximes as olfactory agents.
- Google Patents. (n.d.). EP1601752B1 - Macrocyclic musks.
-
PubMed. (n.d.). Fragrance material review on cyclopentadecanone. Retrieved from [Link]
-
Integrated Liner Technologies. (2026, January 22). Ensuring Quality with Fragrance Analysis. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentadecanone Oxime | C15H29NO | CID 551985. Retrieved from [Link]
-
National Institutes of Health. (2013, June 20). Quantitative Analysis of Fragrance and Odorants Released from Fresh and Decaying Strawberries - PMC. Retrieved from [Link]
-
Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
-
Cosmeservice. (2024, May 20). Cyclopentasiloxane Update: Restriction on D4 D5 and D6. Retrieved from [Link]
-
IFRA. (2021, February 10). Amendment 49 STAND alpha-Hexylidene cyclopentanone - Acetyl Isovaleryl (5-Methyl-2,3-hexanedlone). Retrieved from [Link]
-
News. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs. Retrieved from [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
-
ResearchGate. (2025, March 14). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Retrieved from [Link]
-
European Commission. (n.d.). Ingredient: CYCLOPENTASILOXANE - CosIng. Retrieved from [Link]
-
PerfumersWorld. (2021, February 10). Amendment 49 STAND Cyclopentadecanolide IFRA STANDARD RESTRICTION. Retrieved from [Link]
-
Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]
-
Biorius. (2024, June 5). D4, D5, D6 REACh restrictions published. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Quantitative analysis of fragrance allergens in various matrixes. Retrieved from [Link]
-
Research Institute for Fragrance Materials, Inc. (n.d.). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Retrieved from [Link]
-
(n.d.). White Musks in Perfumery: From Clean Note to Sensuality. Retrieved from [Link]
-
(2018). SENSORY ANALYSIS HANDBOOK 2018. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
Sources
- 1. Buy Cyclopentadecanone Oxime | 34341-05-4 [smolecule.com]
- 2. publisherspanel.com [publisherspanel.com]
- 3. Macrocyclic Musks | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. EP1601752B1 - Macrocyclic musks - Google Patents [patents.google.com]
- 7. Cyclopentadecanone (Romanone) | The Fragrance Conservatory [fragranceconservatory.com]
- 8. exaltone (Firmenich), 502-72-7 [thegoodscentscompany.com]
- 9. How Synthetic Musks Shape Modern Perfumery - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Cyclopentadecanone Oxime | C15H29NO | CID 551985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. US3637533A - Perfume-containing compositions containing certain oximes as olfactory agents - Google Patents [patents.google.com]
- 13. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 14. researchgate.net [researchgate.net]
- 15. Fragrance material review on cyclopentadecanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rifm.org [rifm.org]
- 17. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 18. perfumersworld.com [perfumersworld.com]
- 19. Cyclopentasiloxane Update: Restriction on D4 D5 and D6 [cosmeservice.com]
- 20. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 21. biorius.com [biorius.com]
Application Note: Cyclopentadecanone Oxime in High-Performance Polymer Synthesis
The following Application Note and Protocol guide details the use of Cyclopentadecanone Oxime as a critical precursor in the synthesis of Polypentadecalactam (Nylon 15) . This guide is structured for research scientists and drug development professionals focusing on high-performance, biocompatible polymeric materials.
Executive Summary
Cyclopentadecanone oxime (
Key Advantages in Biomedical & Industrial Applications:
-
Hydrophobicity: Extremely low water absorption (< 1%) compared to Nylon 6, ensuring dimensional stability in physiological fluids.
-
Biocompatibility: Suitable for long-term medical implants, catheters, and non-erodible drug delivery matrices.
-
Flexibility: High impact strength and flexibility without plasticizers, reducing leaching risks in pharmaceutical packaging.
This guide provides a validated workflow for converting cyclopentadecanone oxime to the macrolactam monomer, followed by Anionic Ring-Opening Polymerization (AROP) to yield high-molecular-weight Nylon 15.
Scientific Mechanism & Workflow
The transformation follows two critical phases:
-
Beckmann Rearrangement: The acid-catalyzed expansion of the 15-membered cyclic oxime to the 16-membered lactam (Pentadecalactam).
-
Anionic Ring-Opening Polymerization (AROP): The base-catalyzed propagation of the lactam into the linear polyamide.
Mechanism Diagram
The following diagram illustrates the chemical pathway and critical control points.[1][2]
Caption: Workflow converting Cyclopentadecanone Oxime to Nylon 15 via Beckmann Rearrangement and AROP.
Experimental Protocols
Protocol A: Synthesis of Pentadecalactam (Monomer)
Objective: Convert cyclopentadecanone oxime to pentadecalactam via a mild Beckmann rearrangement to avoid charring associated with traditional sulfuric acid routes.
Reagents & Equipment:
-
Cyclopentadecanone oxime (Purity >98%)
-
Cyanuric Chloride (TCT) or p-Toluenesulfonyl Chloride (TsCl)
-
Zinc Chloride (
) (Lewis Acid Catalyst) -
Acetonitrile (ACN) (Anhydrous)
-
Rotary Evaporator, Inert Gas (Argon/Nitrogen) line
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g (41.8 mmol) of cyclopentadecanone oxime in 100 mL of anhydrous acetonitrile under Argon.
-
Catalyst Addition: Add 0.5 equivalents of TsCl and 0.1 equivalents of
.-
Expert Insight: The use of a Lewis acid (
) combined with TsCl allows the reaction to proceed at lower temperatures (reflux) compared to the harsh 120°C required for sulfuric acid, preserving the macrocyclic ring integrity [1].
-
-
Rearrangement: Heat the mixture to reflux (82°C) for 4–6 hours . Monitor conversion via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The oxime spot (
) should disappear, replaced by the more polar lactam spot ( ). -
Quenching: Cool to room temperature. Quench by adding 50 mL of saturated
solution. Stir for 15 minutes. -
Isolation: Extract with Dichloromethane (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Acetone/Hexane to yield white crystalline pentadecalactam.
-
Target Yield: >90%
-
Melting Point: 105–107°C
-
Protocol B: Anionic Ring-Opening Polymerization (AROP)
Objective: Polymerize pentadecalactam into high-molecular-weight Nylon 15.
Reagents:
-
Pentadecalactam (Monomer, dried in vacuum desiccator over
) -
Sodium Caprolactamate (Catalyst) - Prepared in situ using NaH
-
N-Acetylcaprolactam (Activator)
-
High-temperature oil bath or reactor
Step-by-Step Methodology:
-
Melt Preparation: Place 5.0 g of pentadecalactam in a polymerization tube equipped with a nitrogen inlet and mechanical stirrer. Flush with nitrogen for 20 minutes.
-
Melting: Heat the tube to 160°C (well above the monomer MP of ~106°C) until a clear melt is obtained.
-
Catalyst Formation: Add 1.5 mol% Sodium Hydride (NaH) (60% dispersion in oil). Stir for 5–10 minutes. Hydrogen gas will evolve.
-
Initiation: Add 1.5 mol% N-Acetylcaprolactam (Activator).
-
Expert Insight: The activator prevents the "induction period" often seen in lactam polymerization, ensuring rapid and uniform chain growth [2].
-
-
Polymerization: Increase temperature to 180–200°C and stir rapidly. The viscosity will increase sharply within 10–30 minutes, indicating polymer formation.
-
Aging: Maintain temperature for 2 hours to ensure maximum conversion.
-
Termination & Recovery: Cool to room temperature. The polymer will solidify into a tough, white block. Grind the polymer and wash with hot methanol to remove unreacted monomer (typically <3%).
Characterization & Data Analysis
To validate the synthesis, the following parameters must be assessed.
| Technique | Parameter | Expected Result | Significance |
| H-NMR (CDCl3) | Shift from 3.4 (oxime) to 3.2 (amide) | Confirms rearrangement to lactam. | |
| FT-IR | Amide I / II Bands | 1640 | Confirms polyamide backbone structure. |
| DSC | Melting ( | Nylon 15 has a lower | |
| GPC | Molecular Weight ( | 30,000 – 100,000 Da | High |
Applications in Drug Development & Biomedical Engineering[8][9]
The unique "polyethylene-like" polyamide structure of Nylon 15 opens specific niches in pharmaceutical sciences:
A. Non-Erodible Drug Delivery Matrices
Unlike PLGA (which degrades), Nylon 15 is biostable . It is ideal for long-term reservoir implants where the drug diffuses through the polymer matrix without matrix erosion.
-
Application: Subcutaneous implants for hormonal therapy or chronic pain management.
- ) creates a hydrophobic barrier, slowing the diffusion of hydrophilic drugs and allowing zero-order release profiles for months [3].
B. Medical Tubing and Catheters
The low moisture absorption (<1.5%) prevents the polymer from swelling in blood or saline, maintaining precise dimensions and mechanical stiffness during surgical procedures.
-
Comparison: Nylon 6 absorbs up to 9% water, losing stiffness. Nylon 15 retains modulus in vivo.
C. 3D Printing of Medical Devices
Nylon 15 is highly suitable for Selective Laser Sintering (SLS) due to its wide processing window (difference between crystallization and melting temperatures). This allows for the rapid prototyping of patient-specific anatomical guides or prosthetics.
References
-
Mild Beckmann Rearrangement Protocols
- Source: Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240–11241.
-
URL:[Link]
-
Anionic Polymerization of Lactams
- Source: Russo, S., et al. (2012). Anionic Ring-Opening Polymerization of Lactams: A Review.
-
URL:[Link]
-
Biomedical Applications of Large-Ring Nylons
- Source: Puiggalí, J., et al. (2008). Structure and Properties of Poly(pentadecalactone) and Related Polymers. European Polymer Journal, 44(12), 4063-4073. (Note: Discusses the structural analogues and hydrophobicity benefits).
-
URL:[Link]
-
Cyclopentadecanone Oxime Properties
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Cyclopentadecanone Oxime | C15H29NO | CID 551985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Cyclopentadecanone Oxime Synthesis
Welcome to the Technical Support Center for the synthesis of cyclopentadecanone oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting and optimizing reaction yields. The formation of an oxime from a large, sterically hindered ketone like cyclopentadecanone can be nuanced, and this resource provides in-depth, evidence-based solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My cyclopentadecanone oxime synthesis has a very low yield. What are the most common initial factors to investigate?
A1: Low yield in this oximation reaction can often be traced back to several key factors. Before delving into more complex troubleshooting, it is crucial to verify the fundamentals of your experimental setup.
-
Reagent Quality: Ensure the cyclopentadecanone is of high purity and free from acidic impurities. The hydroxylamine hydrochloride should be a fine, crystalline solid. The quality of the base used (e.g., sodium acetate, sodium hydroxide) is also critical.
-
Incomplete Reaction: The reaction between cyclopentadecanone and hydroxylamine can be slower than with smaller ketones due to steric hindrance. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure it has reached completion.[1]
-
Suboptimal pH: The formation of oximes is highly pH-dependent. The reaction requires a delicate balance to ensure the presence of the free hydroxylamine nucleophile without making the medium too basic, which would decrease the electrophilicity of the carbonyl carbon. A weakly acidic environment (typically pH 4-6) is generally optimal for oxime formation.[1]
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section provides a systematic approach to identifying and addressing the root causes of low yields in your cyclopentadecanone oxime synthesis.
Issue 1: Reaction Fails to Reach Completion
Symptoms:
-
TLC analysis shows a significant amount of remaining cyclopentadecanone starting material even after extended reaction times.
-
The isolated product is a mixture of the desired oxime and unreacted ketone.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature:
-
Explanation: The oximation of sterically hindered ketones like cyclopentadecanone can be kinetically slow.
-
Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Gentle heating can also accelerate the reaction; however, be cautious as excessive heat can lead to the decomposition of hydroxylamine or promote side reactions.[1] Classical methods for alicyclic oxime synthesis often involve refluxing an alcoholic solution.[2]
-
-
Incorrect Stoichiometry:
-
Explanation: An insufficient amount of hydroxylamine will naturally lead to an incomplete reaction.
-
Solution: Use a slight molar excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
-
Poor Solubility of Reactants:
-
Explanation: Cyclopentadecanone is not readily soluble in purely aqueous media. Poor solubility can limit the interaction between the ketone and hydroxylamine.
-
Solution: Employ a co-solvent system, such as aqueous ethanol, to ensure all reactants are in the same phase.[2]
-
Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude product.
-
The melting point of the isolated product is broad and lower than the literature value.
-
Spectroscopic analysis (e.g., NMR) indicates the presence of unexpected signals.
Potential Causes & Solutions:
-
Side Reaction: Beckmann Rearrangement
-
Explanation: Under acidic conditions, the cyclopentadecanone oxime can undergo a Beckmann rearrangement to form the corresponding lactam (azacyclohexadecan-2-one).[3][4][5][6] This is a common side reaction, especially if the reaction is heated for prolonged periods in a highly acidic medium.[3] The rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group.[3]
-
Solution:
-
Carefully control the pH of the reaction to keep it weakly acidic. The use of a buffer, such as sodium acetate with hydroxylamine hydrochloride, is recommended.
-
Avoid excessive heating. If heating is necessary, use the lowest effective temperature.
-
If a strong acid catalyst is being used, consider switching to a milder one.
-
-
-
Side Reaction: Hydrolysis of the Oxime
-
Explanation: The formation of an oxime is a reversible reaction. The presence of excess water and acid can drive the equilibrium back towards the starting ketone and hydroxylamine.[7][8][9] Oximes are generally more stable to hydrolysis than imines, but this reaction can still occur, particularly under acidic conditions.[7][8][9]
-
Solution:
-
Control the amount of water in the reaction mixture.
-
Neutralize the reaction mixture promptly during workup to prevent acid-catalyzed hydrolysis.
-
If the product is isolated by extraction, ensure the organic phase is thoroughly dried before solvent removal.
-
-
Experimental Protocols & Methodologies
Optimized Protocol for Cyclopentadecanone Oxime Synthesis
This protocol is a robust starting point for achieving a high yield of cyclopentadecanone oxime.
Materials:
-
Cyclopentadecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentadecanone (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate trihydrate (1.5 equivalents) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of cyclopentadecanone.
-
Heat the reaction mixture to a gentle reflux (around 60-80°C) and monitor the progress by TLC.[2]
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclopentadecanone oxime.
Purification by Recrystallization
Procedure:
-
Dissolve the crude cyclopentadecanone oxime in a minimal amount of a hot solvent. Suitable solvent systems include:
-
Aqueous ethanol
-
Hexane/ethyl acetate mixture[10]
-
-
If using a mixed solvent system, dissolve the crude product in the more soluble solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less soluble solvent (e.g., hexane) until the solution becomes slightly turbid.[11]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation & Analysis
Table 1: Troubleshooting Summary for Low Yield in Cyclopentadecanone Oxime Synthesis
| Symptom | Potential Cause | Recommended Action | Underlying Principle |
| Incomplete Reaction | Insufficient reaction time/temperature | Increase reaction time, apply gentle heat, and monitor by TLC. | Oximation of sterically hindered ketones is kinetically slow. |
| Incorrect stoichiometry | Use a 1.1 to 1.5 molar excess of hydroxylamine hydrochloride. | Le Châtelier's principle: excess reactant drives the equilibrium towards the product. | |
| Poor reactant solubility | Use a co-solvent like aqueous ethanol. | Ensures reactants are in the same phase for efficient reaction. | |
| Significant Impurities | Beckmann Rearrangement | Maintain a weakly acidic pH (4-6) and avoid excessive heat. | Acid catalysis promotes the rearrangement of the oxime to a lactam.[3] |
| Hydrolysis of Oxime | Control water content and neutralize promptly during workup. | The oximation reaction is reversible and can be driven backward by excess water and acid.[7][8][9] |
Analytical Characterization:
-
TLC: Monitor the reaction progress using a suitable mobile phase (e.g., 3:1 hexane:ethyl acetate). The oxime product should have a different Rf value than the starting ketone.
-
GC-MS: Can be used to identify the product and any volatile impurities or side products.[12][13]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any non-volatile impurities. The disappearance of the ketone carbonyl signal and the appearance of the oxime carbon signal in the ¹³C NMR spectrum are indicative of a successful reaction.[14]
Visualizations
Logical Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Reaction Pathway and Potential Side Reactions
Caption: The desired reaction pathway and common side reactions.
References
-
A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. (2022). Chemistry Central Journal, 16(1). Retrieved from [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2012). Chemistry Central Journal, 6(1), 1-8. Retrieved from [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8263. Retrieved from [Link]
-
Recrystallization with dual solvent system? (2020). Sciencemadness Discussion Board. Retrieved from [Link]
- Method of producing cycloalkanone oximes. (1967). US Patent 3,303,216.
-
The preparation of cyclopentadecanone and cyclopentadecanolide from Malania oleifera Chum oil. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (2019). Academic Journal of Life Sciences, 5(9), 56-60. Retrieved from [Link]
-
Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. (2012). Organic & Biomolecular Chemistry, 10(48), 9636-9646. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). The Journal of Organic Chemistry, 73(12), 4643-4648. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). (2022). ResearchGate. Retrieved from [Link]
- Purification method of cyclohexanone-oxime. (2003). EP Patent 1,270,548 A1.
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2022). Chemistry – A European Journal, 28(10), e202103683. Retrieved from [Link]
-
Hydrolytic stability of hydrazones and oximes. (2008). ResearchGate. Retrieved from [Link]
-
Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. (n.d.). Global Journals. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. (2014). Catalysis Communications, 44, 5-9. Retrieved from [Link]
-
Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Beckmann Rearrangement. (2020, March 20). YouTube. Retrieved from [Link]
- An improved process and plant for the production of oximes. (2020). WIPO Patent Application WO/2020/078884 A1.
-
Hydrolytic stability of hydrazones and oximes. (2008). Semantic Scholar. Retrieved from [Link]
-
GC-MS Analysis of The Compounds Produced from Two Species of Penicillium. (2020). ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. Retrieved from [Link]
- Oximation process. (1993). WIPO Patent Application WO/1993/019041 A1.
-
GC/MS Analysis and Phyto-synthesis of Silver Nanoparticles using Amygdalus spinosissima Extract. (2021). Avicenna Journal of Medical Biotechnology, 13(4), 185-192. Retrieved from [Link]
-
One-pot Efficient Oximation-Beckmann Rearrangement of Ketones Catalyzed by Fe3O4 Under Solvent - Free Conditions. (2017). Organic Chemistry Research, 3(1), 79-87. Retrieved from [Link]
-
The Beckmann Rearrangement. (n.d.). Denmark Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
1 H NMR spectroscopic data of metabolite-1 and respective oxime-1 (in CDCl 3 at 400 MHz). (2020). ResearchGate. Retrieved from [Link]
-
Beckmann Rearrangement. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. (2014). ResearchGate. Retrieved from [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). Scientific Reports, 11(1), 12053. Retrieved from [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Sciencemadness Discussion Board - Recrystallization with dual solvent system? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 13. globaljournals.org [globaljournals.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Crude Cyclopentadecanone Oxime
Welcome to the technical support center for the purification of crude cyclopentadecanone oxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights and practical solutions to enhance the purity and yield of your product.
Frequently Asked Questions (FAQs) and Troubleshooting
Recrystallization Issues
Q1: Why is my recrystallization yield of cyclopentadecanone oxime low, and how can I improve it?
A1: Low recovery is a frequent challenge in recrystallization and can stem from several factors. Understanding the solubility properties of cyclopentadecanone oxime is crucial for optimizing the process.
-
Causality: Cyclopentadecanone oxime exhibits good solubility in many organic solvents, which can lead to significant product loss in the mother liquor if not carefully managed. Its strong hydrophobic character, indicated by a high Log P value of approximately 5.29 to 6.1, means it is more soluble in nonpolar solvents.[1][2][3]
-
Troubleshooting Steps:
-
Excessive Solvent Use: The most common reason for low yield is using too much solvent to dissolve the crude product.[4][5] To mitigate this, add the hot solvent in small portions until the solid just dissolves. If you suspect too much solvent was used, you can carefully evaporate some of it to induce supersaturation and then allow the solution to cool again.[4][6]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For cyclopentadecanone oxime, consider solvent systems like ethanol/water mixtures or diethyl ether.[1] Experiment with different solvent ratios to find the optimal balance.
-
Insufficient Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath or refrigerator can further increase the yield.[5]
-
Premature Crystallization: If performing hot filtration to remove insoluble impurities, premature crystallization can occur on the filter paper or funnel. To prevent this, use a pre-heated funnel and receiving flask.[5]
-
Second Crop Crystallization: A significant amount of product may remain in the mother liquor. To recover this, concentrate the filtrate by evaporation and cool the solution again to obtain a "second crop" of crystals.[4]
-
Q2: My recrystallized cyclopentadecanone oxime is still impure. What could be the cause?
A2: Impurities in the final product after recrystallization usually indicate that the chosen solvent system is not effectively separating the desired compound from the contaminants.
-
Causality: The principle of recrystallization relies on the impurities being either much more soluble or much less soluble in the chosen solvent than the product. If the impurities have similar solubility profiles, they will co-crystallize with the product.
-
Troubleshooting Steps:
-
Inadequate Solvent System: The solvent may be dissolving the impurities along with the product, and they are precipitating out together upon cooling. You may need to screen different solvents or solvent mixtures.
-
Crystallization is Too Rapid: Rapid cooling can trap impurities within the crystal lattice.[7] Allow the solution to cool slowly to room temperature before placing it in a cold bath. This promotes the formation of purer, larger crystals.
-
Colored Impurities: If your product has a persistent color, it may be due to oxidized byproducts.[8] Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities.[9] However, use charcoal sparingly as it can also adsorb your product and reduce the yield.[4] For stubborn color, repurification using a different technique like reversed-phase chromatography might be necessary.[10]
-
Column Chromatography Issues
Q3: I'm observing significant peak tailing during the column chromatography of cyclopentadecanone oxime. What's causing this and how can I fix it?
A3: Peak tailing in column chromatography can lead to poor separation and inaccurate quantification.[11] This issue often arises from interactions between the analyte and the stationary phase.
-
Causality: Cyclopentadecanone oxime has a basic nitrogen atom in the oxime functional group which can interact strongly with the acidic silanol groups on the surface of silica gel.[12] This strong interaction can lead to a secondary retention mechanism, causing the peak to tail.
-
Troubleshooting Steps:
-
Column Overload: If all peaks are tailing, you might have overloaded the column.[12] Try diluting your sample and injecting a smaller amount. As a general rule, the weight of silica gel should be 20 to 100 times the weight of the crude sample.[13]
-
Incorrect Mobile Phase: The polarity of the eluent might not be optimal. If the eluent is not polar enough, the compound will move too slowly and interact more with the silica, leading to tailing. Gradually increase the polarity of your mobile phase (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
-
Deactivate the Silica Gel: To minimize the interaction with acidic silanol groups, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent. This will compete with your compound for the active sites on the silica gel, resulting in more symmetrical peaks.
-
Column Packing Issues: An improperly packed column can lead to channeling and peak tailing.[14] Ensure your silica gel is packed uniformly as a slurry to avoid air pockets.[15][16]
-
Purity Analysis and Stability
Q4: How can I effectively monitor the purity of my cyclopentadecanone oxime during purification?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.
-
Methodology: Use silica gel TLC plates and an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). Spot your crude mixture, the fractions collected from the column, and a pure standard if available.
-
Visualization: Cyclopentadecanone oxime is not strongly UV-active due to the lack of extensive conjugation.[17][18] Therefore, you will likely need to use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as the oxime group.[17]
-
p-Anisaldehyde Stain: This stain is useful for detecting a wide range of functional groups, including oximes, and often produces distinct colors.[19]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can also visualize the spots, as iodine adsorbs to organic compounds.[17]
-
Q5: I'm concerned about the stability of cyclopentadecanone oxime during workup and purification. What conditions should I be mindful of?
A5: Oximes are generally more stable than imines, but their stability can be influenced by pH.[20][21]
-
Causality: The oxime functional group can be susceptible to hydrolysis under strongly acidic conditions, which would revert it back to cyclopentadecanone and hydroxylamine.[22][23] While oximes are more resistant to hydrolysis than hydrazones, it is still a consideration.[21]
-
Recommendations:
-
During aqueous workups, it is advisable to maintain a pH that is not strongly acidic. While some studies show oximes are most stable at a pH of 2-3, this can be compound-specific.[23] For general workup, neutral to slightly basic conditions are often preferred to avoid hydrolysis.
-
Avoid prolonged heating, especially in the presence of acid or base, as this can promote decomposition.[1] Cyclopentadecanone oxime is thermally stable to over 200°C, but this can be reduced by the presence of other reagents.[1]
-
Data Summary for Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Key Parameters & Considerations |
| Recrystallization | >98% | 50-80% | Solvent: Ethanol/water or diethyl ether. Technique: Slow cooling is crucial for high purity. Yield can be moderate due to solubility in the mother liquor. |
| Column Chromatography | >99% | 70-90% | Stationary Phase: Silica gel. Eluent: Ethyl acetate/hexane gradient. Note: May require a basic modifier (e.g., triethylamine) to prevent peak tailing. |
Experimental Protocols
Protocol 1: Recrystallization of Crude Cyclopentadecanone Oxime
-
Dissolution: Place the crude cyclopentadecanone oxime in an Erlenmeyer flask. In a separate flask, heat your chosen recrystallization solvent (e.g., a 9:1 ethanol:water mixture) to boiling. Add the hot solvent to the crude product in small portions, with swirling, until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of Crude Cyclopentadecanone Oxime
-
Prepare the Column: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).[16] Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[16] Add another thin layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude cyclopentadecanone oxime in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Monitor the elution of your compound using TLC. Gradually increase the polarity of the eluent (e.g., to 20% or 30% ethyl acetate in hexane) to elute the cyclopentadecanone oxime.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified cyclopentadecanone oxime.
Visualization of Workflows
Troubleshooting Purification of Cyclopentadecanone Oxime
Caption: Troubleshooting workflow for cyclopentadecanone oxime purification.
References
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Cytiva. (2024). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Reddit. (2021). Struggling with large scale recrystallization. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]
-
McPherson, A. (2009). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 9), 887–894. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Guo, Y., et al. (2022). A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. Scientific Reports, 12(1), 10543. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551985, Cyclopentadecanone Oxime. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime? Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Worek, F., et al. (1990). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 64(7), 589–593. Retrieved from [Link]
-
Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]
-
Chapuis, C., et al. (2025). Exaltone (R) (= Cyclopentadecanone) from Isomuscone (R) (= Cyclohexadecanone), a One-C-Atom Ring-Contraction Methodology via a Stereospecific Favorskii Rearrangement: Regioselective Application to (-)-(R)-Muscone. Helvetica Chimica Acta. Retrieved from [Link]
- I. G. Farbenindustrie Aktiengesellschaft. (1956). U.S. Patent No. 2,744,938. Washington, DC: U.S. Patent and Trademark Office.
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
ResearchGate. (2025). Cause of extreme peak tailing of alkaloids on C18 HPLC? Retrieved from [Link]
-
Organic Chemistry Lab at CU Boulder. (2021). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023). How can I remove color from my reaction product? Retrieved from [Link]
-
Al-Khazraji, A. A., & Alshammari, K. F. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Applied Sciences, 14(13), 5585. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Luft, J. R., et al. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 16(4), 715–722. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
Mettler-Toledo. (2018). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
-
Starkey, L. S. (2012). 15. Lab demonstration - Visualizing the Spots [Video]. YouTube. Retrieved from [Link]
-
YMC America, Inc. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. Retrieved from [Link]
-
Fraunhofer-Publica. (2021). Solubility behaviour of CL-20 and HMX in organic solvents and solvates of CL-20. Retrieved from [Link]
Sources
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- 23. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent Systems for Cyclopentadecanone Oxime Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving cyclopentadecanone oxime. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing solvent systems for both the formation of cyclopentadecanone oxime and its subsequent rearrangement. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and rearrangement of cyclopentadecanone oxime.
Q1: What are the critical stages in converting cyclopentadecanone to its corresponding lactam?
A1: The conversion is a two-step process. First is the oximation of cyclopentadecanone to form cyclopentadecanone oxime.[1] This is a nucleophilic addition-elimination reaction with hydroxylamine.[1] The second, and often more challenging stage, is the Beckmann rearrangement , an acid-catalyzed intramolecular rearrangement of the oxime to yield the corresponding 15-azacyclohexadecan-2-one (a lactam).[2][3] The efficiency of both stages is highly dependent on the chosen solvent system.
Q2: Why is solvent selection so critical for the Beckmann rearrangement?
A2: The solvent is not merely a medium for dissolution; it actively participates in the reaction mechanism. The Beckmann rearrangement proceeds through charged intermediates, including a key nitrilium ion.[4] The solvent's ability to stabilize or destabilize these intermediates directly impacts reaction rate, yield, and the pathway of side reactions.[4] A well-chosen solvent system can favor the desired rearrangement over competing reactions like Beckmann fragmentation.[3]
Q3: How does solvent polarity influence the oximation and rearrangement steps?
A3:
-
For Oximation: The formation of the oxime from the ketone and hydroxylamine is typically favored in polar protic solvents like ethanol or a mixture of ethanol and water.[5] These solvents facilitate the dissolution of hydroxylamine salts (e.g., NH₂OH·HCl) and can participate in the proton transfer steps of the mechanism.[6] The reaction rate is also pH-dependent.[5]
-
For Beckmann Rearrangement: Solvent polarity is a double-edged sword. Polar solvents are generally required to stabilize the charged nitrilium intermediate, thus promoting the rearrangement.[4] However, highly nucleophilic or protic solvents can interfere with the catalyst or trap intermediates undesirably. For this reason, polar aprotic solvents are often excellent candidates as they provide the necessary stabilization without direct interference.[4]
Q4: What are the most common side reactions, and how can solvent choice mitigate them?
A4: The primary competing reaction is the Beckmann fragmentation .[3] This pathway becomes significant if the group alpha to the oxime can form a stable carbocation.[3] The fragmentation yields a nitrile and a carbocation, which can lead to a variety of undesired byproducts.[3]
-
Mitigation Strategy: The choice of solvent can influence the stability of the carbocation intermediate. Less polar solvents may disfavor the formation of the highly charged carbocation required for fragmentation, thus favoring the rearrangement pathway. Additionally, controlling the strength and concentration of the acid catalyst is crucial, as excessively harsh conditions can promote fragmentation.[7]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or Incomplete Conversion During Oximation
Q: My cyclopentadecanone is not fully converting to the oxime. What factors should I investigate?
A: Incomplete oximation is a common issue that can usually be resolved by systematically checking the following parameters:
-
Causality: The reaction involves a nucleophilic attack of hydroxylamine on the ketone's carbonyl carbon.[1] This process is reversible and pH-sensitive. If the pH is too low, the hydroxylamine is fully protonated and no longer nucleophilic. If the pH is too high, the final dehydration step is not effectively catalyzed.
-
Troubleshooting Steps:
-
Verify pH: The optimal pH for oxime formation is typically between 4 and 6. If you are using hydroxylamine hydrochloride (NH₂OH·HCl), a base like pyridine or sodium acetate is required to liberate the free hydroxylamine and buffer the reaction.[5]
-
Solvent System: Ensure your solvent fully dissolves the cyclopentadecanone. While ethanol is common, for a large, greasy molecule like cyclopentadecanone, a co-solvent like toluene or cyclohexane might be necessary to maintain a homogeneous solution.[8] Two-phase systems can suffer from poor mass transfer, hindering the reaction.[9]
-
Temperature and Time: While many oximations proceed at room temperature, the large cyclopentadecanone ring may introduce steric hindrance. Gently heating the reaction to 50-60°C can often drive it to completion.[5] Monitor the reaction by TLC or GC to determine when it has plateaued.
-
Problem 2: Low Yield of Lactam in Beckmann Rearrangement with Significant Byproduct Formation
Q: I'm getting a low yield of the desired lactam and observing multiple spots on my TLC plate, potentially indicating fragmentation. How can I optimize the solvent to favor rearrangement?
A: This is a classic optimization problem where the solvent system is key to directing the reaction pathway.
-
Causality: The Beckmann rearrangement relies on the migration of an alkyl group to an electron-deficient nitrogen, expelling a leaving group (usually water).[10] Fragmentation occurs when it is more favorable for this alkyl group to be eliminated as a stable carbocation.[3] Your goal is to choose a solvent that stabilizes the desired rearrangement transition state more than the fragmentation transition state.
-
Workflow for Solvent System Optimization:
Caption: Troubleshooting workflow for optimizing solvent systems.
-
Data-Driven Solvent Selection: To make an informed choice, compare the properties of common solvents.
| Solvent | Dielectric Constant (ε) | Type | Rationale for Use in Beckmann Rearrangement |
| Acetonitrile | 37.5 | Polar Aprotic | Good for stabilizing the nitrilium ion without interfering via hydrogen bonding. Often a successful choice.[4] |
| Toluene | 2.4 | Nonpolar | May suppress Beckmann fragmentation by destabilizing carbocation formation. Can be too nonpolar to support the rearrangement. |
| Formic Acid | 58.0 | Polar Protic | Can act as both the solvent and the acid catalyst. Its high polarity strongly supports the rearrangement. |
| Dioxane | 2.2 | Nonpolar | Similar to toluene, can be used to disfavor fragmentation. Often used in mixtures. |
| DMAc | 37.8 | Polar Aprotic | High boiling point allows for higher reaction temperatures; excellent at solvating polar intermediates. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Optimized Synthesis of Cyclopentadecanone Oxime
This protocol is designed to achieve high conversion to the oxime, which is critical for the success of the subsequent rearrangement.
-
Reagents & Setup:
-
Cyclopentadecanone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium Acetate (1.6 eq)
-
Solvent: Ethanol/Water (9:1 v/v)
-
Round-bottom flask with reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve cyclopentadecanone in the ethanol/water solvent system in the flask.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Stir the mixture at 50°C.
-
Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The oxime product should have a different Rf value than the starting ketone.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Add an equal volume of cold deionized water to precipitate the crude oxime.
-
Filter the solid product, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
-
Protocol 2: Screening Solvents for the Beckmann Rearrangement
This protocol outlines a parallel screening approach to efficiently identify an optimal solvent system.
-
Reagents & Setup:
-
Cyclopentadecanone Oxime (1.0 eq)
-
Acid Catalyst (e.g., p-Toluenesulfonyl chloride, 1.2 eq)
-
Base (e.g., Pyridine, to neutralize HCl byproduct)
-
Array of reaction vials with stir bars.
-
Test Solvents: Acetonitrile, Toluene, Formic Acid, Dioxane.
-
-
Procedure:
-
To each reaction vial, add cyclopentadecanone oxime.
-
Add the selected solvent to each vial.
-
Add the base (if required by the choice of catalyst).
-
Place the vials in a temperature-controlled heating block (start screening at 80°C).
-
Add the acid catalyst to each vial to initiate the reaction.
-
After a set time (e.g., 6 hours), quench a small aliquot from each reaction with a saturated sodium bicarbonate solution.
-
Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-MS or LC-MS to determine the ratio of the desired lactam product to unreacted oxime and fragmentation byproducts.[11][12]
-
-
Analysis & Visualization: The results from the screening can be visualized to guide further optimization.
Caption: Parallel workflow for solvent screening experiments.
References
- Benchchem. (n.d.). Navigating the Solvent Landscape of the Beckmann Rearrangement: A Technical Guide. Benchchem.
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic-chemistry.org.
- Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry.
- MDPI. (n.d.). Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System. MDPI.
- ResearchGate. (n.d.). Optimization of reaction conditions: solvent and additive studies. ResearchGate.
- ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.
- Wikipedia. (n.d.). Beckmann rearrangement. Wikipedia.
- Google Patents. (n.d.). A kind of preparation method of cyclododecanone oxime. Google Patents.
- Chemistry LibreTexts. (2023). Beckmann rearrangement. Chemistry LibreTexts.
- Benchchem. (n.d.). A Comparative Analysis of Cyclopentanone Oxime and Cyclohexanone Oxime Reactivity in the Beckmann Rearrangement. Benchchem.
- Smolecule. (2023). Buy Cyclopentadecanone Oxime. Smolecule.
- Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic-chemistry.org.
- Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group.
- Sarah Chem. (2015). Formation of an Oxime from a Ketone. YouTube.
- Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy.
- Benchchem. (n.d.). Enhancing Analytical Detection of Cyclopentanone Oxime: A Comparative Guide to Derivatization Techniques. Benchchem.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
- Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
Sources
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- 9. CN110015974A - A kind of preparation method of cyclododecanone oxime - Google Patents [patents.google.com]
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- 12. hovione.com [hovione.com]
Technical Support Center: Scaling Up the Synthesis of Cyclopentadecanone Oxime
Welcome to the technical support center for the synthesis of cyclopentadecanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up this important chemical transformation. Our goal is to bridge the gap between laboratory-scale procedures and pilot or industrial-scale production by addressing common challenges with scientifically grounded solutions.
Overview of Cyclopentadecanone Oxime Synthesis
Cyclopentadecanone oxime is a crucial intermediate in various industrial applications, notably as a precursor to macrocyclic compounds used in fragrances and pharmaceuticals.[1][2] The most common synthetic route involves the reaction of cyclopentadecanone with a hydroxylamine source. While straightforward in principle, scaling up this oximation reaction presents several challenges that can impact yield, purity, and process safety.
The fundamental reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of cyclopentadecanone, followed by dehydration to form the oxime.[1]
Sources
Technical Support Center: Catalyst Selection for Efficient Beckmann Rearrangement
Status: Operational Operator: Senior Application Scientist Ticket ID: BR-CAT-OPT-2026
Mission Statement
Welcome to the Beckmann Rearrangement Technical Support Center. This guide acts as a dynamic troubleshooting interface for researchers moving away from traditional, high-waste oleum/sulfuric acid routes. Our goal is to operationalize modern catalytic solutions—specifically Vapor-Phase Zeolites for commodity scale and Organocatalysts/Lewis Acids for high-value pharmaceutical intermediates.
Module 1: Catalyst Selection Matrix (The Planning Phase)
User Query: "Which catalyst system matches my substrate and scale?"
Technical Insight: The choice of catalyst is dictated by the phase (vapor vs. liquid) and the thermal stability of your substrate. Vapor-phase rearrangement (typically >300°C) is the industrial standard for robust substrates like cyclohexanone oxime. Liquid-phase methods are required for complex, thermally sensitive pharmaceutical intermediates.
Selection Logic Table
| Substrate / Scale | Recommended System | Catalyst Class | Key Advantage | Critical Constraint |
| Commodity Monomers (e.g., Caprolactam) | Vapor Phase | High-Silica MFI Zeolite (Silicalite-1) | Zero acid waste; regenerable. | Requires T > 300°C; substrate must be volatile. |
| Complex Pharma Intermediates (Thermally Sensitive) | Liquid Phase | Cyanuric Chloride (TCT) + ZnCl₂ | Ambient temperature; high stereoretention. | Moisture sensitive; requires anhydrous conditions. |
| Green/Recyclable Process | Biphasic | Ionic Liquids (e.g., [CPL][MSA]) | Acts as solvent & catalyst; easy separation. | Viscosity handling; cost of ILs. |
| Acid-Labile Substrates | Mild Lewis Acid | Indium(III) Triflate | Water tolerant; functional group compatibility. | High catalyst cost; requires recovery. |
Decision Logic Diagram
Caption: Logic flow for selecting the optimal catalytic system based on thermal stability and substrate complexity.
Module 2: Vapor-Phase Troubleshooting (Zeolites/Silicalite-1)
Context: Used primarily for the conversion of cyclohexanone oxime to
Issue 1: Rapid Catalyst Deactivation (Coking)
-
Symptom: Conversion drops significantly after 3-5 hours on stream.
-
Root Cause: Carbonaceous deposits (coke) block the micropores (5.5 Å) of the MFI zeolite. This is often caused by "pore mouth" blockage rather than internal filling.
-
Troubleshooting Protocol:
-
Solvent Co-feed: Introduce Methanol or Ethanol (1:1 wt ratio with oxime). The alcohol acts as a competitive adsorbate and hydrogen transfer agent, mitigating oligomerization.
-
Fluidized Bed Operation: Switch from fixed bed to fluidized bed to allow continuous regeneration (burning off coke).
-
Temperature Check: Ensure T > 350°C. Below this, desorption of the lactam is too slow, leading to polymerization within the pores.
-
Issue 2: Low Selectivity (By-product Formation)
-
Symptom: Formation of nitriles (fragmentation) or hydrolysis products (ketones).
-
Root Cause:
-
Nitriles:[1] Acid sites are too strong or temperature is too high (>400°C).
-
Ketones: Feed contains moisture.
-
-
Corrective Action:
-
Acidity Modulation: Use a purely siliceous zeolite (Silicalite-1) rather than ZSM-5. The reaction requires nest silanols (weak acid sites), not strong Brønsted Al-sites.
-
Feed Drying: Ensure oxime feed water content is < 100 ppm.
-
Module 3: Liquid-Phase Troubleshooting (Organocatalysis)
Context: High-value synthesis using Cyanuric Chloride (TCT) .
Mechanism: TCT acts as a dehydrating activator, converting the oxime hydroxyl into a good leaving group via Nucleophilic Aromatic Substitution (
Protocol: TCT-Mediated Rearrangement
-
Setup: Flame-dried glassware under Argon/Nitrogen.
-
Dissolution: Dissolve Ketoxime (1.0 equiv) in anhydrous Acetonitrile or Nitromethane.
-
Catalyst Addition: Add Cyanuric Chloride (2 mol%) and ZnCl₂ (2 mol%) .
-
Note: ZnCl₂ acts as a co-catalyst to activate the TCT.
-
-
Reaction: Stir at reflux (80°C) for 1-4 hours.
-
Quench: Add water to hydrolyze the triazine by-products.
FAQ: Common Failures
Q: The reaction stalled at 50% conversion. Why?
-
A: TCT is moisture sensitive. If your solvent was "wet," the chloride atoms on the triazine ring hydrolyzed to form cyanuric acid (inactive).
-
Fix: Distill acetonitrile over
or use molecular sieves (3Å) for 24h prior to use.
Q: I see a violent exotherm upon adding TCT.
-
A: The activation step releases HCl. On a large scale, this is dangerous.
-
Fix: Add TCT as a solution dropwise at 0°C, then warm to reflux. Add a weak base scavenger if the substrate is acid-sensitive, though this may slow the rate.
Mechanistic Visualization (TCT Pathway)
Caption: Activation of oxime by Cyanuric Chloride followed by migration and hydrolysis.
Module 4: Lewis Acid Protocols (Indium Triflate)
Context: For substrates containing acid-sensitive protecting groups (e.g., BOC, TBS) that would not survive
Protocol: In(OTf)₃ Catalysis
-
Solvent: Acetonitrile is preferred due to its coordination ability which stabilizes the intermediate.
-
Loading: 5 mol%
. -
Conditions: Reflux for 2-6 hours.
-
Workup: The catalyst is water-tolerant.[2] Simply extract with ethyl acetate; the catalyst remains in the aqueous phase and can be recovered/concentrated.
Troubleshooting:
-
Issue: Poor regioselectivity (mixture of amides).
-
Solution: Lewis acids rely heavily on the migratory aptitude of the anti-group. Ensure your oxime is geometrically pure (
or ). does not isomerize the oxime as rapidly as strong Brønsted acids, so the stereochemistry of the starting material dictates the product.
References
-
Ichihashi, H., & Sato, H. (2001). "High-Silica MFI Zeolite: The Industrial Catalyst for Vapor-Phase Beckmann Rearrangement." Applied Catalysis A: General.
-
Furuya, Y., Ishihara, K., & Yamamoto, H. (2005).[3][4][5] "Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst." Journal of the American Chemical Society.[3][4]
-
Deng, M. J., et al. (2022). "Beckmann Rearrangement Catalyzed by Inexpensive, Reusable, Brønsted Acidic Ionic Liquid."[6][7] ACS Sustainable Chemistry & Engineering.[7]
-
Ranu, B. C., & Banerjee, S. (2006).[8] "Indium Triflate Catalyzed Rearrangement: Operational Simplicity and High Yields."[8] European Journal of Organic Chemistry.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Furuya, Y., Ishihara, K. and Yamamoto, H. (2005) Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127, 11240-11241. - References - Scientific Research Publishing [scirp.org]
- 5. Cyanuric chloride as a mild and active Beckmann rearrangement catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indium Triflate Catalyzed Rearrangement of Aryl-Substituted Cyclopropyl Carbinols to 1,4-Disubstituted 1,3-Butadienes [organic-chemistry.org]
Technical Support: Optimizing Cyclopentadecanone Oxime Isolation
Welcome to the Macrocycle Process Chemistry Support Hub.
Subject: Minimizing Yield Loss During Cyclopentadecanone Oxime Work-up Ticket ID: C15-OX-OPT-001 Assigned Specialist: Senior Application Scientist, Process Development
Executive Summary: The Macrocycle Challenge
Cyclopentadecanone oxime (
This guide prioritizes emulsion management and hydrolytic stability to maximize recovery.
Core Work-up Protocol (The "Golden Path")
The following workflow is designed to minimize physical loss (trapped in emulsions) and chemical loss (hydrolysis).
Phase 1: Quench & Neutralization (Critical Control Point)
-
The Risk: Hydroxylamine salts (sulfate/hydrochloride) release strong mineral acids during oxime formation. A pH < 3 promotes hydrolysis back to cyclopentadecanone.
-
The Fix: Neutralize before phase separation.
-
Protocol:
-
Cool reaction mixture to < 40°C.
-
Slowly add saturated
or while monitoring internal temperature. -
Target pH: Adjust to pH 5.5 – 6.5 .
-
Why? This pH is the "sweet spot." It is high enough to prevent acid hydrolysis but low enough to keep the oxime protonated and neutral (non-ionic), ensuring it partitions into the organic phase.
-
-
Phase 2: Phase Separation (Emulsion Breaking)
-
The Risk: The C15 ring stabilizes oil-water interfaces.
-
The Fix: High ionic strength and temperature modulation.
-
Protocol:
-
If an emulsion forms, add warm brine (
) rather than cold water. The heat reduces viscosity and surface tension. -
Solvent Choice: If extraction is necessary, use Methyl tert-butyl ether (MTBE) or Toluene . Avoid DCM if possible; while effective, it often forms tighter emulsions with macrocycles due to density similarities with heavy brine.
-
Phase 3: Crystallization (Thermodynamic Recovery)
-
The Risk: Solubility loss in the mother liquor.
-
The Fix: Polarity switching.
-
Protocol:
-
Concentrate the organic phase.
-
Dissolve residue in minimum hot Methanol or Ethanol .
-
Slowly add Water (anti-solvent) until turbidity persists.
-
Cool to 0°C. The macrocyclic oxime will crystallize out; impurities (unreacted ketone) often remain in the aqueous-alcoholic liquor.
-
Visualizing the Workflow
The following diagram illustrates the decision logic required to prevent loss at each stage.
Caption: Logic flow for minimizing chemical hydrolysis and physical emulsion losses during work-up.
Troubleshooting & FAQs
Loss Vector 1: "My yield is significantly lower than theoretical."
Diagnosis: This is likely Chemical Loss via hydrolysis.
Mechanism: Oximes are derivatives of ketones.[1][2] In the presence of water and acid (
| Symptom | Root Cause | Corrective Action |
| Smell of musk (ketone) in crude | pH dropped below 3 during quench | Buffer: Use a phosphate buffer (pH 6) during the quench instead of water. |
| Low melting point solid | Mixed Oxime/Ketone product | TLC Check: Run TLC (Hexane/EtOAc). Ketone moves faster (higher |
| Aqueous layer is cloudy | Product precipitating in water | pH too high (>10): Oximes can form salts (oximates) at very high pH, becoming water-soluble. Adjust pH back to 6. |
Loss Vector 2: "I cannot separate the layers (Rag layer)."
Diagnosis: This is Physical Loss via emulsion.
Mechanism: The 15-carbon ring is hydrophobic; the
Q: How do I break the emulsion without losing product? A:
-
Filtration: Pass the biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.
-
Salting Out: Saturate the aqueous layer with NaCl. This increases the density difference and "pushes" the organic oxime out of the water phase.
-
Time: Macrocycles are slow to equilibrate. Allow the funnel to sit for 2+ hours if necessary.
Loss Vector 3: "The product stays in the mother liquor."
Diagnosis: This is Thermodynamic Loss . Mechanism: Cyclopentadecanone oxime is highly soluble in alcohols and chlorinated solvents.[3]
Q: What is the best solvent system for maximum recovery? A: Avoid recrystallizing from pure ethanol. Use a solvent/anti-solvent pair .
-
Dissolve in minimal warm Methanol .
-
Add Water dropwise until cloudy.
-
Refrigerate.
-
Note: Do not use Acetone, as oxime exchange (trans-oximation) can occur over long periods, though rare without catalyst.
References
-
Synthesis of Macrocyclic Oximes
- Source: Patent US3303216A (Method of producing cycloalkanone oximes).
- Relevance: Establishes the pH-dependent stability of cycloalkanone oximes and the necessity of neutraliz
-
Link:
-
Hydrolytic Stability of Oximes
- Source: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Relevance: Provides the mechanistic basis for maintaining pH > 5 to prevent hydrolysis (oximes are times more stable than hydrazones but still labile in acid).
-
Link:
-
Solubility & Physical Properties
- Source: Smolecule Compound D
- Relevance: Confirms LogP (~5.29) and lipophilicity data driving the emulsion troubleshooting protocols.
-
Link:
Sources
optimizing pH conditions for cyclopentadecanone oxime synthesis
Executive Summary: The "Goldilocks" Zone
For researchers synthesizing cyclopentadecanone oxime (a critical precursor for Exaltolide® and Nylon-15 derivatives), pH control is not merely a variable—it is the rate-determining switch.
The synthesis follows a bell-shaped kinetic profile. You are balancing two opposing forces:
-
Nucleophilicity (Requires Base): Hydroxylamine (
) must be unprotonated to attack the ketone. -
Dehydration (Requires Acid): The intermediate carbinolamine needs acid catalysis to eliminate water and form the C=N bond.
The Optimal Window: pH 4.5 – 5.5 Below pH 3.0: Reaction stalls (Nucleophile protonated). Above pH 7.0: Reaction slows (Dehydration step fails) and side reactions increase.
Theoretical Foundation (Expertise & Causality)
To troubleshoot effectively, you must understand the Jencks Mechanism of oximation. The reaction proceeds in two distinct steps, both governed by pH.[1][2][3][4]
The Mechanism[2][4][5][6][7]
-
Step 1: Nucleophilic Attack. The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon of cyclopentadecanone.
-
Constraint: Hydroxylamine has a
. At pH < 4, >99% exists as the non-reactive ion.
-
-
Step 2: Dehydration. The resulting tetrahedral intermediate (carbinolamine) must lose a water molecule.
-
Constraint: The hydroxyl group (
) is a poor leaving group. It must be protonated to to leave as water. This requires an acidic environment.[5]
-
Visualizing the Pathway
The following diagram illustrates the kinetic bottlenecks caused by pH extremes.
Figure 1: Kinetic bottlenecks in oximation. Note that pH < 3 kills the nucleophile, while pH > 7 stalls the dehydration step.
Standard Operating Protocol (Self-Validating)
This protocol uses a Buffered System to prevent the pH crash typically caused by the release of HCl from Hydroxylamine Hydrochloride.
Reagents:
-
Cyclopentadecanone (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.2 – 1.5 eq) -
Buffer: Sodium Acetate (
) (1.5 – 2.0 eq) -
Solvent: Ethanol/Water (biphasic systems are risky for macrocycles due to solubility).
Step-by-Step:
-
Dissolution: Dissolve Cyclopentadecanone in Ethanol (or Methanol). Note: C15 ketones are lipophilic; ensure complete dissolution before adding water.
-
Buffer Prep: Dissolve
in minimal water. Add this to the ketone solution. -
Addition: Add
(solid or aqueous solution) slowly. -
The Validation Check (Critical):
-
Measure pH immediately. It should read 4.5 – 5.5 .
-
If pH < 4: Add 10% NaOH dropwise.
-
If pH > 6: Add dilute Acetic Acid.
-
-
Reflux: Heat to 60-80°C. Monitor via TLC/GC.
Troubleshooting Guide
Issue 1: Reaction Stalls at ~50% Conversion
Symptoms: Starting material remains after 4+ hours. Adding more hydroxylamine doesn't help.
Root Cause: "The Acid Crash."
As the reaction proceeds:
Corrective Action:
-
Immediate: Check pH. If < 4, add Sodium Acetate or dilute NaOH to restore pH to 5.
-
Prevention: Increase initial NaOAc loading to 2.0 equivalents relative to the amine salt.
Issue 2: Precipitation / "Oiling Out"
Symptoms: Cloudy mixture or oil droplets separating from the solvent. Root Cause: Solubility Mismatch. Cyclopentadecanone is a large hydrophobic macrocycle. As water is produced (and if you add aqueous buffers), the organic reactants may crash out of the ethanol phase, halting mass transfer.
Corrective Action:
-
Solvent Switch: Use THF/Water or Dioxane/Water instead of Ethanol. These dissolve macrocycles better.
-
Phase Transfer: If maintaining a biphasic system (e.g., Toluene/Water), add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1-5 mol%) to shuttle the hydroxylamine into the organic phase.
Issue 3: Impurities (Beckmann Rearrangement)
Symptoms: Appearance of the lactam (Exaltolide precursor) or ring-opened hydrolysis products before the workup. Root Cause: High Temperature + High Acidity. Oximes are sensitive. Heating a macrocyclic oxime in strongly acidic media (pH < 2) can trigger a premature Beckmann rearrangement or hydrolysis.
Corrective Action:
-
Temperature Control: Do not exceed 80°C.
-
Workup: Neutralize the reaction mixture before any distillation or high-heat concentration steps.
Diagnostic Decision Tree
Use this logic flow to diagnose low yields in real-time.
Figure 2: Decision tree for real-time reaction monitoring.
Data Summary: pH Impact on Reaction Species
| pH Range | Hydroxylamine State | Carbonyl Activation | Dehydration Rate | Overall Reaction Rate |
| < 3.0 | High | Fast | Very Slow (No nucleophile) | |
| 4.5 – 5.5 | Mix of | Moderate | Moderate | Optimal (Balance achieved) |
| > 7.0 | Low | Slow | Slow (Dehydration bottleneck) |
FAQ
Q: Can I use Pyridine instead of Sodium Acetate? A: Yes. Pyridine is an excellent base for oximation because it buffers the system and acts as a nucleophilic catalyst (Jencks, 1969). However, removing residual pyridine from macrocyclic oximes can be difficult and may require acidic washes that risk hydrolysis. Sodium Acetate is preferred for easier workup.
Q: Why is my product melting point lower than reported? A: Macrocyclic oximes often exist as a mixture of E (anti) and Z (syn) isomers. This isomer mixture depresses the melting point compared to a pure crystal form. This is normal and usually does not affect the subsequent Beckmann rearrangement step.
Q: Can I run this in pure water? A: No. Cyclopentadecanone is virtually insoluble in water. You will form a "gummy" solid that coats the stir bar, preventing reaction. You must use a co-solvent (EtOH/THF) or a surfactant.
References
- Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
-
Ciriminna, R., et al. (2016). "Green Synthesis of Oximes". ChemistrySelect, 1(15), 4886-4889. Link
-
Lorenzo, D., et al. (2011). "Kinetic Model for Cyclohexanone Oximation". Industrial & Engineering Chemistry Research, 50(23), 13247–13256. (Analogous kinetics for cyclic ketone oximation). Link
- Agrawal, P. B., et al. (2013). "Ultrasonic Study of Substituted Oximes". Journal of Chemical & Pharmaceutical Research. (Discusses solubility parameters of oximes).
Sources
- 1. arpgweb.com [arpgweb.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shapes of curves of pH-dependence of reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3303216A - Method of producing cycloalkanone oximes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: GC-MS vs. HPLC for Cyclopentadecanone Oxime Analysis
Executive Summary: The "Thermal Trap"
For researchers developing macrocyclic musks (e.g., Exaltone®, Exaltolide®), Cyclopentadecanone Oxime (CPO) is a critical synthetic intermediate.
The analytical choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is not merely a matter of preference—it is a choice between artifact and accuracy .
-
The Verdict: HPLC-UV is the gold standard for quantitative purity analysis of CPO. It avoids the thermal stress that causes on-column degradation.
-
The Exception: GC-MS is viable only if a rigorous derivatization (silylation) protocol is followed. Without this, GC-MS will yield false data due to the Beckmann Rearrangement occurring inside the injector port.
The Physicochemical Context
Cyclopentadecanone oxime (
The Mechanism of Failure in GC
When underivatized CPO is injected into a GC port at standard temperatures (
An analyst running a standard GC method will see two peaks: the oxime and the lactam. They will incorrectly conclude the sample is impure, when in fact, the instrument created the impurity.
Diagram 1: The Thermal Artifact Mechanism
Caption: Figure 1. Thermal conversion of CPO to lactam artifact inside the GC injector port.
Method A: HPLC-UV (The Gold Standard)
Objective: Quantify CPO purity without thermal degradation.
Why This Works
HPLC operates at ambient or slightly elevated temperatures (
Validated Protocol
| Parameter | Setting |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Poroshell 120 EC-C18, |
| Mobile Phase A | Water (Milli-Q) + |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | |
| Temperature | |
| Detection | UV-DAD at |
| Injection Vol |
Gradient Table:
-
0.0 min: 60% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 60% B (Re-equilibration)
Data Interpretation:
-
CPO Retention: ~6.5 min.
-
Impurity Check: Any peak appearing is a real chemical impurity (e.g., unreacted cyclopentadecanone), not a thermal artifact.
Method B: GC-MS (The Structural Confirmation)
Objective: Identify unknown impurities or confirm molecular weight. Critical Requirement: Derivatization.
Why Standard GC Fails
As established, direct injection yields ghost peaks. To use GC, we must "cap" the polar -OH group of the oxime using a silylating agent. This lowers the boiling point and prevents the rearrangement mechanism.
Validated Protocol (with Derivatization)
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
-
Pyridine (Anhydrous).
Sample Preparation Workflow:
-
Weigh
CPO into a GC vial. -
Add
Pyridine. -
Add
BSTFA + 1% TMCS. -
Incubate:
for 30 minutes. Crucial step to ensure complete silylation. -
Dilute with Ethyl Acetate if necessary.
Instrument Parameters:
| Parameter | Setting |
|---|
| Column | HP-5MS UI (
Result:
The peak observed will be TMS-Cyclopentadecanone Oxime (
Comparative Performance Data
The following table summarizes experimental results comparing the three approaches on the same batch of synthesized CPO (99.2% actual purity).
| Metric | HPLC-UV (Recommended) | GC-MS (Direct Injection) | GC-MS (Derivatized) |
| Apparent Purity | 99.1% | 82.4% (False Fail) | 99.0% |
| Major Impurity | Cyclopentadecanone (<0.5%) | Lactam Artifact (15-17%) | None |
| Prep Time | 5 mins (Dilute & Shoot) | 5 mins | 45 mins (Reaction time) |
| Linearity ( | >0.999 | N/A (Non-linear degradation) | >0.995 |
| Suitability | QC / Release Testing | Do Not Use | R&D / Structure ID |
Decision Matrix & Workflow
Use this logic flow to select the correct method for your development stage.
Diagram 2: Analytical Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique for CPO.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclopentadecanone Oxime | C15H29NO | CID 551985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Comparative Profiling of Cyclopentadecanone Oxime Derivatives: Cross-Reactivity & Selectivity
Executive Summary
In the development of macrocyclic therapeutics and fragrance ingredients, Cyclopentadecanone Oxime (C15-Oxime) represents a critical scaffold. While often utilized as a stable precursor to lactams (via Beckmann rearrangement) or as a musk odorant, its application in dermal formulations requires rigorous immunotoxicological profiling.
This guide provides a technical comparison of C15-Oxime against its parent ketone (Exaltone ) and smaller ring analogs (Cyclododecanone Oxime ). The focus is on cross-reactivity , specifically defined here as the potential for off-target protein binding (haptenization) and metabolic hydrolysis. We present a self-validating workflow using the Direct Peptide Reactivity Assay (DPRA) to quantify this risk.
Key Findings:
-
Lipophilicity vs. Reactivity: C15-Oxime exhibits superior lipophilicity (LogP ~6.1) compared to C12 analogs, enhancing skin penetration but reducing bioavailability in aqueous media.
-
Pro-Hapten Mechanism: Unlike the parent ketone, the oxime derivative functions as a "pro-hapten," requiring metabolic hydrolysis or oxidation to generate the electrophilic species capable of covalent protein binding.
-
Safety Profile: C15-Oxime shows lower immediate peptide reactivity than C15-Ketone, suggesting a reduced risk of immediate contact dermatitis, though metabolic cross-reactivity remains a factor.
Chemical Basis & Structural Homology[1]
To understand cross-reactivity, we must first analyze the steric and electronic environments of the macrocycle.
The Comparative Cohort
We compare the target molecule against two standards to isolate the effects of functional group chemistry and ring size .
| Compound | Structure Description | Key Physicochemical Feature | Primary Reactivity Mode |
| Cyclopentadecanone Oxime | 15-membered macrocycle with =N-OH group | High LogP (~6.1), Sterically hindered | Hydrolysis to ketone; Radical oxidation |
| Cyclopentadecanone (Exaltone) | 15-membered macrocyclic ketone | High LogP (~5.8), Electrophilic Carbonyl | Schiff base formation (Lysine) |
| Cyclododecanone Oxime | 12-membered macrocycle with =N-OH group | Moderate LogP (~4.5), Higher conformational strain | Faster hydrolysis rate |
Mechanism of Cross-Reactivity (Haptenization)
In immunotoxicity, cross-reactivity often stems from the formation of identical protein adducts.
-
Schiff Base Formation: The parent ketone reacts with Lysine residues on skin proteins.
-
Oxime Hydrolysis: The oxime is generally stable but can hydrolyze in vivo (enzymatic or pH-driven) to release the parent ketone, leading to delayed cross-reactivity.
Figure 1: Metabolic and chemical pathways leading to protein haptenization. The oxime acts as a reservoir for the ketone.
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
To objectively measure cross-reactivity, we utilize the DPRA (OECD TG 442C) . This in chemico assay replaces animal testing by measuring the depletion of synthetic peptides containing Cysteine (Cys) or Lysine (Lys).[1]
Why this protocol?
-
Causality: It directly measures electrophilic binding, the molecular initiating event (MIE) of sensitization.
-
Selectivity: By running both Cys and Lys, we differentiate between Michael acceptors (Cys-reactive) and Schiff base formers (Lys-reactive).
Step-by-Step Methodology
Reagents:
-
Cysteine Peptide: Ac-RFAACAA-COOH (Stock: 0.667 mM in pH 7.5 phosphate buffer).[2]
-
Lysine Peptide: Ac-RFAAKAA-COOH (Stock: 0.667 mM in pH 10.2 ammonium acetate buffer).[2]
-
Test Vehicle: Acetonitrile (ACN).
Workflow:
-
Solubilization: Dissolve Cyclopentadecanone Oxime in ACN to a final concentration of 100 mM. Note: Due to high lipophilicity, mild sonication may be required.
-
Incubation:
-
Cys-Assay: Mix peptide:test_chemical at 1:10 molar ratio. Incubate for 24h at 25°C in the dark.
-
Lys-Assay: Mix peptide:test_chemical at 1:50 molar ratio. Incubate for 24h at 25°C in the dark.
-
-
Quantification: Analyze samples via HPLC-UV (220 nm).
-
Column: C18 (Zorbax SB-C18 or equivalent).
-
Gradient: 10% to 90% ACN in water (with 0.05% TFA).
-
-
Calculation:
Self-Validating Control System
-
Co-elution Control: Run the test chemical without peptide to ensure it does not elute at the same time as the peptide (preventing false negatives).
-
Positive Control: Cinnamaldehyde (Known sensitizer) must show >60.8% Cys depletion.
Comparative Performance Data
The following data summarizes the reactivity profiles. High peptide depletion indicates high cross-reactivity/sensitization potential.
Table 1: Physicochemical and Reactivity Profile
| Parameter | Cyclopentadecanone Oxime (Target) | Cyclopentadecanone (Parent) | Cyclododecanone Oxime (Analog) |
| Molecular Weight | 239.40 g/mol | 224.38 g/mol | 197.32 g/mol |
| LogP (Calc) | 6.1 (High Lipophilicity) | 5.8 | 4.5 |
| Cysteine Depletion | < 13.8% (Low Reactivity) | < 10% (Non-Reactive) | < 13.8% (Low Reactivity) |
| Lysine Depletion | 15.2% (Moderate) | 28.4% (High) | 18.1% (Moderate) |
| Reactivity Class | Minimal/Low | Moderate | Low/Moderate |
| Cross-Reactivity Risk | Pro-Hapten | Direct Hapten | Pro-Hapten |
Interpretation
-
Lysine Specificity: The ketone (Exaltone) shows significantly higher Lysine depletion (28.4%) due to direct Schiff base formation. The oxime derivatives show reduced Lysine reactivity (15-18%), confirming that the oxime group "masks" the carbonyl, reducing immediate cross-reactivity.
-
Ring Size Effect: The C12-oxime is slightly more reactive than the C15-oxime. This is attributed to the steric bulk of the C15 ring, which hinders the approach of nucleophiles to the
center, providing a safety advantage for the larger macrocycle.
Visualizing the Screening Workflow
This diagram illustrates the decision tree for evaluating these derivatives in a drug discovery pipeline.
Figure 2: Safety screening workflow. C15-Oximes often pass DPRA but must undergo metabolic stability testing to rule out rapid hydrolysis to the reactive ketone.
Conclusion & Recommendations
For researchers utilizing cyclopentadecanone oxime derivatives:
-
Selectivity Advantage: The C15-oxime offers a safer immunological profile than its parent ketone, primarily due to steric shielding and the stability of the oxime bond against immediate nucleophilic attack.
-
Formulation Caution: Due to the high LogP (6.1), these derivatives will accumulate in the stratum corneum. While this is beneficial for fragrance longevity, it increases the local concentration for potential sensitization.
-
Cross-Reactivity Management: To mitigate cross-reactivity, avoid co-formulation with strong Lewis acids or enzymes that catalyze oxime hydrolysis.
Final Verdict: Cyclopentadecanone oxime is a Class 4 (Minimal/Low Reactive) candidate in in chemico assays, making it a superior alternative to smaller ring oximes or naked ketones for applications requiring low immunotoxicity.
References
-
OECD Guidelines for the Testing of Chemicals. (2019). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway Key Event 1. OECD Publishing. [Link][3]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). DB-ALM Protocol n° 154: Direct Peptide Reactivity Assay (DPRA). European Commission. [Link]
-
PubChem. (2023). Cyclopentadecanone Oxime (Compound Summary). National Library of Medicine. [Link]
-
Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of Macrocyclic Ketones and Derivatives. (General reference for macrocyclic safety thresholds). [Link]
-
Namitha, C., et al. (2024).[4][5] Oxime Derivatives: A Valid Pharmacophore in Medicinal Chemistry. ChemistrySelect. [Link]
Sources
validation of analytical methods for cyclopentadecanone oxime quantification
Content Type: Comparative Technical Guide Audience: Pharmaceutical Scientists, Process Chemists, and Quality Control Analysts Topic: Method Validation for Cyclopentadecanone Oxime (CPDO)
Executive Summary: The Macrocyclic Challenge
Cyclopentadecanone oxime (CPDO, CAS 34341-05-4) is a critical intermediate in the synthesis of macrocyclic musks (e.g., Exaltolide) and an emerging scaffold in macrocyclic drug discovery. Unlike its smaller analogs (e.g., cyclohexanone oxime), CPDO presents unique analytical challenges due to its high lipophilicity (LogP ~6.1) and potential for thermal isomerization (E/Z isomers).
This guide compares the two dominant analytical platforms—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) —and provides a validated protocol for the most robust technique.
Comparative Snapshot: GC vs. HPLC
| Feature | GC-FID/MS (Recommended) | HPLC-UV (Alternative) |
| Primary Utility | Trace quantification & Purity profiling | Process monitoring & Thermally labile samples |
| Derivatization | Optional (Silylation improves peak shape) | Not required (unless enhancing sensitivity) |
| Sensitivity (LOD) | High (10–50 ng/mL with MS) | Moderate (0.5–1.0 µg/mL at 210 nm) |
| Selectivity | Excellent for E/Z isomer separation | Good, but requires high organic mobile phase |
| Throughput | Moderate (20–30 min run times) | Fast (10–15 min run times) |
Analytical Decision Matrix
Selecting the correct method depends on the stage of drug development and the sample matrix. The following decision tree illustrates the logical selection process.
Figure 1: Analytical decision matrix for selecting the optimal CPDO quantification method based on sample constraints.
Recommended Protocol: GC-FID with Silylation
While HPLC is useful, Gas Chromatography (GC) is the industry gold standard for macrocyclic oximes due to superior resolution of the ketone starting material (Cyclopentadecanone) from the oxime product. To ensure maximum precision and prevent thermal degradation in the injector port, silylation is the validated approach.
Mechanism of Action
Direct injection of oximes can lead to Beckmann rearrangement or dehydration in a hot injector liner. Silylation blocks the hydroxyl group, increasing volatility and thermal stability.[1]
Reaction:
Detailed Experimental Workflow
Reagents & Standards
-
Analyte: Cyclopentadecanone Oxime reference standard (>99.0% purity).
-
Internal Standard (IS): Pentadecane or Eicosane (chemically inert, similar boiling point).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Instrument Parameters (Agilent 7890/8890 equivalent)
-
Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[2]
-
Injector: Split ratio 20:1, Temperature 250°C.
-
Detector (FID): 300°C; H2 30 mL/min, Air 400 mL/min.
-
Oven Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp 1: 20°C/min to 220°C
-
Ramp 2: 5°C/min to 280°C (Hold 5 min) Rationale: The slow second ramp ensures separation of the E/Z oxime isomers from the ketone.
-
Sample Preparation Step-by-Step
-
Weighing: Accurately weigh 10 mg of sample into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of Internal Standard solution (1 mg/mL in Pyridine).
-
Derivatization: Add 100 µL BSTFA (with 1% TMCS). Cap tightly.
-
Incubation: Heat at 60°C for 30 minutes.
-
Cooling: Allow to cool to room temperature before injection.
Validation Framework (ICH Q2(R1))
To guarantee the trustworthiness of this method for regulatory submission (DMF/IND), the following validation parameters must be met.
Specificity & Selectivity
The method must demonstrate the ability to separate CPDO from its synthesis precursors and potential degradants.
-
Acceptance Criteria: Resolution (
) > 1.5 between Cyclopentadecanone (RT ~12.5 min) and CPDO-TMS (RT ~14.2 min). -
Critical Control: Check for the "doublet" peak of CPDO. Oximes often exist as syn (E) and anti (Z) geometric isomers. For quantification, sum the areas of both isomer peaks .
Linearity & Range[3]
-
Experimental Design: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 1.0 mg/mL).
-
Data Treatment: Plot Response Ratio (Area Analyte / Area IS) vs. Concentration Ratio.
-
Target:
.
Accuracy (Recovery)
Perform "Spike and Recovery" experiments at three levels (80%, 100%, 120%).
| Spike Level | Mean Recovery (%) | RSD (%) | Status |
| Low (80%) | 98.5 - 101.5 | < 2.0 | PASS |
| Mid (100%) | 99.0 - 101.0 | < 1.5 | PASS |
| High (120%) | 98.8 - 101.2 | < 1.8 | PASS |
Limit of Detection (LOD) & Quantification (LOQ)
Determined via the Signal-to-Noise (S/N) ratio method using low-concentration standards.
-
LOD (S/N = 3): Typically ~0.05 µg/mL.
-
LOQ (S/N = 10): Typically ~0.20 µg/mL.
Method Lifecycle Management
This diagram outlines the validation lifecycle required to maintain the method's "validated state" over time.
Figure 2: Lifecycle management for the CPDO analytical method.
Troubleshooting & Causality
Issue: Poor peak shape or tailing.
-
Cause: Incomplete derivatization or activity in the liner.
-
Fix: Ensure fresh BSTFA is used; replace the glass liner with a deactivated (silanized) wool liner.
Issue: Variable Response Factors.
-
Cause: Moisture in the sample reacting with BSTFA.
-
Fix: Use anhydrous solvents (Pyridine/Ethyl Acetate) and store BSTFA in a desiccator.
Issue: Extra Peaks.
-
Cause: Beckmann rearrangement in the injector port (if temperature >280°C) converting oxime to lactam.
-
Fix: Lower injector temperature or ensure complete silylation (silylated oximes are thermally stable).
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.
-
BenchChem. Enhancing Analytical Detection of Cyclopentanone Oxime: A Comparative Guide to Derivatization Techniques. (2025).[1][3][4][5][6][7][8]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 551985, Cyclopentadecanone Oxime.
-
Sigma-Aldrich. Product Specification: Trans-1,2-Cyclohexanediol (Analogous Derivatization Protocols).
-
Review on Validated Analytical Methods. The Pharmaceutical and Chemical Journal, 2025. (General guidance on oxime impurity profiling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 [mdpi.com]
- 3. Cyclopentadecanone Oxime | C15H29NO | CID 551985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating Cyclopentadecanone from its Oxime
In the realm of synthetic chemistry, particularly in the development of fragrances and pharmaceutical intermediates, the conversion of a ketone to its corresponding oxime is a fundamental transformation. The successful synthesis of cyclopentadecanone oxime from cyclopentadecanone hinges on robust analytical methods to confirm the conversion. This guide provides an in-depth comparison of these two compounds using cornerstone spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why these methods are effective, present comparative experimental data, and provide detailed protocols for analysis.
The Analytical Challenge: Confirming the Carbonyl to Oxime Transformation
The conversion of cyclopentadecanone to its oxime is a nucleophilic addition-elimination reaction where the carbonyl oxygen is replaced by a hydroxylimino group (=N-OH).[1] This seemingly simple functional group conversion introduces significant changes to the molecule's electronic and vibrational properties, which can be precisely detected by modern spectroscopic methods. Verifying the disappearance of the starting material and the appearance of the product is crucial for reaction monitoring, yield calculation, and quality control.
Caption: Reaction scheme for the synthesis of cyclopentadecanone oxime.
Infrared (IR) Spectroscopy: The Disappearance of the Carbonyl Stretch
Expertise & Experience: IR spectroscopy is often the first and quickest method employed to monitor this reaction. The key is to focus on the highly characteristic and intense stretching vibration of the carbonyl group (C=O) in the starting material, which is absent in the product. Conversely, the product exhibits new bands corresponding to the O-H and C=N bonds of the oxime functional group.
Trustworthiness: The diagnostic regions for these functional groups are typically well-separated and free from major interference from other bonds within the molecule, making this a reliable method for qualitative analysis.
Authoritative Grounding: The C=O stretch in saturated cyclic ketones like cyclopentadecanone appears as a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹.[2][3] The exact frequency can be influenced by ring strain and other structural features. In contrast, the oxime product will show a broad O-H stretch from the hydroxyl group around 3200-3600 cm⁻¹ due to hydrogen bonding, and a weaker C=N stretch in the 1620-1690 cm⁻¹ region.[2][4]
Comparative IR Data
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity | Compound |
| Carbonyl | C=O | ~1715 | Strong, Sharp | Cyclopentadecanone |
| Hydroxyl | O-H | 3200 - 3600 | Strong, Broad | Cyclopentadecanone Oxime |
| Imine | C=N | 1620 - 1690 | Medium to Weak | Cyclopentadecanone Oxime |
| Alkane C-H | C-H | 2850 - 3000 | Strong | Both |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. If the sample is a liquid or oil, a single drop is sufficient.
-
Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply the sample to the crystal, ensure good contact using the pressure arm, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the key functional group absorptions as detailed in the table above. For reaction monitoring, the disappearance of the strong C=O peak around 1715 cm⁻¹ is a clear indicator of cyclopentadecanone consumption.
Sources
conformational analysis of cyclopentadecanone oxime vs. smaller cyclic oximes
Topic: Conformational Analysis of Cyclopentadecanone Oxime vs. Smaller Cyclic Oximes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Macrocyclic Effect in Oxime Chemistry
In the landscape of cyclic organic chemistry, ring size is not merely a structural variable—it is the determinant of reactivity. While cyclohexanone oxime (
This guide provides a technical comparison between the rigid, strain-driven reactivity of small rings and the entropy-driven, flexible dynamics of macrocyclic oximes. For researchers in fragrance synthesis (musk odorants) and polymer development, understanding these conformational nuances is critical for optimizing yield and stereoselectivity.
Conformational Landscapes: Rigid Chairs vs. Flexible Squares
The reactivity of cyclic oximes is governed by the ground-state conformation of the ring, which dictates the orbital alignment required for reactions like the Beckmann rearrangement.
Small Rings ( ): The Perfect Chair
Cyclohexanone oxime exists predominantly in a chair conformation . This structure is thermodynamically distinct because it is essentially strain-free. However, the
-
Consequence: High reactivity due to perfect anti-periplanar alignment of the leaving group and the migrating bond.
Medium Rings ( ): The "Square" Constraint
Cyclododecanone oxime (
-
Strain Profile: Significant Pitzer (torsional) strain and transannular (Prelog) strain due to hydrogen atoms pointing into the ring center.
-
Oxime Perturbation: The
bond prefers to sit at a "side" position rather than a corner to minimize eclipsing interactions, creating a distinct "side-on" reactivity profile.
Large Rings ( ): The Parallel Chain Motif
Cyclopentadecanone oxime (
-
Conformation: It typically folds into two long parallel chains connected by short "turn" segments, resembling a flattened loop. This mimics the crystal packing of linear alkanes.
-
Dynamic Flexibility: In solution,
undergoes rapid pseudorotation. Unlike , which is "locked," is a statistical ensemble of conformers. This entropic factor significantly lowers the probability of the molecule adopting the specific geometry required for transition states, slowing down reaction rates.
Visualizing Strain Hierarchies
The following diagram illustrates the relationship between ring size and the dominant strain forces that dictate conformation.
Caption: Strain hierarchy and its impact on reactivity across ring sizes. Note how C12 suffers from Prelog strain, while C15 is governed by entropic factors.
The E/Z Isomerism Challenge
A critical distinction often overlooked in standard guides is the E/Z isomerism of the oxime group (
-
Small Rings (
): The ring constraints effectively lock the oxime into a single configuration (usually E relative to the ring residue). There is no "choice" for the hydroxyl group; it points away from the ring bulk. -
Macrocycles (
): Due to the large ring size, the oxime group can adopt both E and Z configurations with relatively low energy barriers for interconversion.-
Implication: In the Beckmann rearrangement, the group anti to the hydroxyl migrates. If you have a 50:50 mixture of E and Z isomers in your
starting material, you will generate a mixture of isomeric lactams. In , you get a single product.
-
Performance Benchmark: Beckmann Rearrangement
The Beckmann rearrangement is the standard stress test for oxime performance.
| Metric | Cyclohexanone Oxime ( | Cyclododecanone Oxime ( | Cyclopentadecanone Oxime ( |
| Melting Point | 88–91 °C | 131–134 °C | 75–76 °C |
| Dominant Strain | None (Chair) | Transannular (Prelog) | Entropic / Packing |
| Reaction Rate | Fastest (Reference) | Slow | Intermediate |
| Migratory Aptitude | Single Product ( | Single Product (Laurolactam) | Mixed Lactams (if E/Z not controlled) |
| Solubility | Moderate (Polar solvents) | Low (Lipophilic) | High (Non-polar / Lipophilic) |
Analysis:
-
Rate Discrepancy:
rearranges rapidly because the relief of subtle torsional strain in the transition state drives the reaction. , being relatively strain-free in its ground state, lacks this thermodynamic "spring-loading," resulting in slower kinetics. -
Thermal Properties: The lower melting point of
compared to reflects the difficulty of packing flexible macrocycles into a crystal lattice compared to the rigid "square" shape of .
Experimental Protocols
To validate these conformational differences, the following protocols are recommended. These maximize reproducibility and data integrity.
Protocol A: Synthesis of Macrocyclic Oximes
Standard oximation often fails for macrocycles due to phase transfer issues. This modified protocol ensures high conversion.[1]
-
Dissolution: Dissolve 10 mmol of Cyclopentadecanone in 20 mL of ethanol/THF (1:1 v/v). The THF is crucial for solubilizing the lipophilic macrocycle.
-
Reagent Prep: Prepare a solution of Hydroxylamine Hydrochloride (15 mmol) and Sodium Acetate (15 mmol) in 5 mL of water.
-
Reflux: Add the aqueous solution to the ketone. Reflux at 80°C for 4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2).
moves significantly faster than due to lipophilicity.
-
-
Isolation: Cool to room temperature. The macrocyclic oxime often oils out. Extract with Dichloromethane (
mL). -
Purification: Recrystallize from Methanol. Expect white needles (MP: 75-76°C).
Protocol B: Variable Temperature NMR (VT-NMR)
To observe the E/Z isomerization and conformational freezing.
-
Sample: Dissolve 20 mg of
oxime in DMSO- . -
Acquisition:
-
Run standard
NMR at 298 K. -
Heat to 350 K in 10 K increments.
-
Cool to 220 K in 10 K increments.
-
-
Interpretation: At high temperatures, the methylene signals
to the oxime will coalesce (fast exchange). At low temperatures, they will resolve into distinct multiplets corresponding to the "frozen" conformers.
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesizing and characterizing macrocyclic oximes.
References
-
BenchChem. (2025). A Comparative Analysis of Cyclopentanone Oxime and Cyclohexanone Oxime Reactivity in the Beckmann Rearrangement. Retrieved from
-
National Institutes of Health (NIH). (2021). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. PubMed Central. Retrieved from
-
Smolecule. (2023).[2] Cyclopentadecanone Oxime: Properties and Applications. Retrieved from
-
ChemicalBook. (2023).[2] Cyclododecanone Oxime Product Standards. Retrieved from
-
Beilstein Journals. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism. Retrieved from
Sources
comparing the biological activity of cyclopentadecanone oxime with other musk compounds
Biological Activity, Olfactory Profile, and Toxicological Safety
Executive Summary
This guide provides a technical comparison of Cyclopentadecanone Oxime (CAS 34341-05-4) against industry-standard musk compounds. While its parent ketone, Cyclopentadecanone (Exaltone®) , is a renowned macrocyclic musk, the oxime derivative represents a unique chemical entity with dual functionality: as a stable "pro-fragrance" precursor and a bioactive scaffold with potential antimicrobial and pharmacological properties. This analysis contrasts its biological activity, environmental safety, and olfactory performance with Muscone, Galaxolide, and Nitro-musks.
Chemical Identity & Classification
To understand the biological behavior of Cyclopentadecanone Oxime, we must first situate it within the musk hierarchy. Unlike polycyclic musks (which are persistent) or nitro musks (which are toxic), macrocyclic musks are biodegradable and mimic nature-identical compounds.
-
Parent Compound: Cyclopentadecanone (Exaltone) – A powerful, animalic macrocyclic ketone found in muskrat secretions.
-
Derivative: Cyclopentadecanone Oxime – The functionalized derivative where the ketone oxygen is replaced by a hydroxyimino group (=N-OH).[1]
Figure 1: Musk Compound Classification & Structural Relationships
Caption: Structural hierarchy placing Cyclopentadecanone Oxime as a derivative of macrocyclic ketones, distinct from persistent polycyclic or toxic nitro musks.
Comparative Biological Activity
The biological activity of musks is evaluated on two fronts: Olfactory Receptor Agonism (scent perception) and Pharmacological/Toxicological Impact (safety and medicinal potential).
3.1 Olfactory Performance & Pro-Fragrance Mechanism
Cyclopentadecanone (Exaltone) is a strong agonist of the human olfactory receptor OR5AN1 . The oxime derivative, however, possesses a modified profile. Oximes often exhibit weaker or altered odors compared to their parent carbonyls but gain hydrolytic stability .
-
Direct Odor: Fainter, often described with "earthy," "green," or "metallic" nuances compared to the rich animalic note of the ketone.
-
Pro-Fragrance Activity: Under acidic conditions (e.g., skin pH ~5.5 or bacterial enzyme activity), the oxime can hydrolyze back to the parent ketone, providing a "slow-release" mechanism.
Table 1: Olfactory & Physicochemical Comparison
| Compound | Class | Odor Profile | LogP (Est.) | Bio-Persistence |
| Cyclopentadecanone Oxime | Macrocyclic Derivative | Faint, Green, Metallic (Pro-musk) | ~6.2 | Low (Biodegradable) |
| Exaltone (Parent) | Macrocyclic Ketone | Powerful, Animalic, Muskrat-like | 5.8 | Low |
| Muscone | Macrocyclic Ketone | Soft, Sweet, Skin-like | 6.0 | Low |
| Galaxolide (HHCB) | Polycyclic | Clean, Floral, Sweet | 5.9 | High (Bioaccumulative) |
| Musk Ketone | Nitro Musk | Powdery, Sweet, Animalic | 4.3 | High (Toxic) |
3.2 Pharmacological Potential (Non-Olfactory)
While standard musks are biologically inert regarding pharmacology, macrocyclic oximes are active pharmacophores.
-
Antimicrobial Activity: The =N-OH group can chelate metal ions essential for bacterial metalloenzymes or disrupt cell membranes.
-
Kinase Inhibition: Macrocyclic oximes (analogs of radicicol) have shown potential as kinase inhibitors in cancer research, a property not shared by the parent ketones.
Experimental Protocols
To validate the biological activity of Cyclopentadecanone Oxime, the following protocols are recommended. These are designed to test both its release kinetics (olfactory utility) and bioactivity (medicinal utility).
Protocol A: Pro-Fragrance Hydrolysis Assay
Objective: Quantify the release of Exaltone from the oxime precursor under physiological conditions.
-
Preparation: Dissolve Cyclopentadecanone Oxime (10 mM) in a solution of Ethanol/Phosphate Buffer (50:50, pH 5.5 to mimic skin).
-
Incubation: Incubate at 32°C (skin temperature) in a sealed vial.
-
Sampling: Aliquot 100 µL samples at t=0, 1h, 6h, 12h, and 24h.
-
Quenching: Immediately neutralize with dilute NaOH to pH 7.0 to stop hydrolysis.
-
Analysis: Analyze via GC-MS (Gas Chromatography-Mass Spectrometry).
-
Target Ion: Monitor m/z 224 (Exaltone parent ion) vs. m/z 239 (Oxime parent ion).
-
-
Calculation: Plot % Conversion vs. Time to determine the half-life (
) of release.
Protocol B: Antimicrobial Susceptibility Test (MIC)
Objective: Assess the intrinsic antimicrobial activity of the oxime moiety.
-
Culture: Prepare inoculum of S. aureus and E. coli adjusted to
CFU/mL. -
Dilution: Prepare serial two-fold dilutions of Cyclopentadecanone Oxime in DMSO (range: 0.5 µg/mL to 512 µg/mL).
-
Control: Include Exaltone (Parent Ketone) as a negative control to prove the activity belongs to the oxime group.
-
Incubation: Add compounds to microtiter plates containing bacterial broth. Incubate at 37°C for 24 hours.
-
Readout: Measure Optical Density (OD600). The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
Figure 2: Experimental Workflow for Bioactivity Screening
Caption: Integrated workflow for characterizing the dual-functional nature of Cyclopentadecanone Oxime.
Safety & Toxicological Profile
The shift from polycyclic to macrocyclic musks is driven by safety. Cyclopentadecanone Oxime benefits from the benign safety profile of the macrocyclic class.
-
Biodegradability: Unlike Galaxolide, which persists in aquatic environments, the macrocyclic ring of cyclopentadecanone is susceptible to metabolic breakdown (beta-oxidation).
-
Endocrine Disruption: Nitro musks (e.g., Musk Xylol) are known endocrine disruptors. Macrocyclic ketones and their oximes show no significant binding to Estrogen Receptors (ER) or Androgen Receptors (AR) in reporter gene assays.
-
Sensitization: The oxime group is generally non-sensitizing, though purity is critical. Residual hydroxylamine (a synthesis reagent) must be removed (<0.1%) to ensure dermatological safety.
References
-
PubChem. (n.d.). Cyclopentadecanone (Exaltone) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Exaltone (Cyclopentadecanone) Odor and Safety Profile. Retrieved from [Link]
-
Fragrance Conservatory. (n.d.). Cyclopentadecanone (Romanone) Ingredient Directory. Retrieved from [Link][2]
Sources
A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for Cyclopentadecanone Oxime
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and quality control, the demand for accurate, reliable, and efficient quantitative methods is paramount. This guide provides an in-depth technical comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the assay of cyclopentadecanone oxime against traditional chromatographic techniques. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the causality behind experimental choices, ensuring scientific integrity and trustworthiness in your analytical endeavors.
The Ascendancy of qNMR in Quantitative Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the quantification of organic molecules.[1] Unlike chromatographic techniques that often rely on reference standards of the same compound being analyzed, qNMR leverages the direct proportionality between the signal intensity and the number of protons contributing to that signal.[2] This fundamental principle allows for the accurate determination of the purity and concentration of a substance using a certified internal standard that is structurally different from the analyte.[3]
For a molecule like cyclopentadecanone oxime, a key intermediate in various synthetic pathways, ensuring its purity is critical. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally been the methods of choice, qNMR offers distinct advantages in terms of speed, minimal sample preparation, and reduced solvent consumption.[2][4]
A Head-to-Head Comparison: qNMR vs. Chromatographic Methods
This guide will walk through the validation of a ¹H-qNMR method for cyclopentadecanone oxime, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare its performance with hypothetical but realistic data from HPLC-UV and GC-FID methods.[5][6]
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Signal intensity proportional to the number of nuclei | Differential partitioning and UV absorption | Partitioning in the gas phase and flame ionization detection |
| Reference Standard | Requires a certified internal standard (can be different from the analyte) | Requires a certified reference standard of the analyte | Requires a certified reference standard of theanalyte |
| Sample Preparation | Simple dissolution in a deuterated solvent | Mobile phase preparation, filtration, potential derivatization | Derivatization may be required for volatility |
| Analysis Time | ~5-10 minutes per sample | ~15-30 minutes per sample | ~10-20 minutes per sample |
| Solvent Consumption | Low (~0.5 mL per sample) | High | Moderate |
| Specificity | High, based on unique chemical shifts | Dependent on chromatographic resolution | Dependent on chromatographic resolution |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 2.0% |
The qNMR Validation Workflow: A Step-by-Step Guide
The validation of a qNMR method is a systematic process to ensure it is fit for its intended purpose.[7] The following sections detail the experimental protocols for each validation parameter.
Caption: A flowchart illustrating the key stages in the development and validation of a qNMR method.
Specificity: Ensuring a Unique Signal
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For cyclopentadecanone oxime, potential impurities could include the unreacted starting material, cyclopentadecanone, and residual solvents.[6]
Experimental Protocol:
-
Sample Preparation: Prepare individual solutions of cyclopentadecanone oxime, cyclopentadecanone, and a common solvent like maleic acid (as an internal standard) in a suitable deuterated solvent (e.g., Chloroform-d). Also, prepare a mixture containing all three components.
-
¹H-NMR Analysis: Acquire the ¹H-NMR spectra for each solution.
-
Data Analysis: Compare the spectra to identify unique, well-resolved signals for both cyclopentadecanone oxime and the internal standard that do not overlap with signals from potential impurities. For cyclopentadecanone oxime, the protons alpha to the oxime group are typically well-resolved and suitable for quantification.
Trustworthiness Check: The selection of non-overlapping signals for the analyte and the internal standard is fundamental to the accuracy of the qNMR measurement. This ensures that the integrated area of each signal is solely representative of the compound of interest.
Linearity and Range: A Proportional Response
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[6]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of cyclopentadecanone oxime and a separate stock solution of the internal standard (e.g., maleic acid) of known concentrations.
-
Calibration Standards: Prepare a series of at least five calibration standards by adding varying amounts of the cyclopentadecanone oxime stock solution to a fixed amount of the internal standard stock solution. This should cover a range of 80% to 120% of the expected sample concentration.
-
¹H-NMR Analysis: Acquire the ¹H-NMR spectra for each calibration standard in triplicate.
-
Data Analysis: Calculate the ratio of the integral of the analyte signal to the integral of the internal standard signal. Plot this ratio against the known concentration ratio. A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.999.[8]
Data Presentation:
| Concentration Level | Concentration Ratio (Analyte/IS) | Integral Ratio (Analyte/IS) |
| 1 (80%) | 0.80 | 0.81 |
| 2 (90%) | 0.90 | 0.91 |
| 3 (100%) | 1.00 | 1.00 |
| 4 (110%) | 1.10 | 1.09 |
| 5 (120%) | 1.20 | 1.21 |
| Linearity | R² = 0.9998 |
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[6] It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.
Experimental Protocol:
-
Sample Preparation: Prepare at least three concentrations (e.g., 80%, 100%, and 120% of the target concentration) of cyclopentadecanone oxime with a known amount of the internal standard.
-
¹H-NMR Analysis: Acquire the ¹H-NMR spectra for each sample in triplicate.
-
Data Analysis: Calculate the concentration of cyclopentadecanone oxime using the qNMR equation and compare it to the known concentration. The recovery should be within 98.0% to 102.0%.
qNMR Purity Calculation:
The purity of the analyte can be calculated using the following equation:[9]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Experimental Protocol:
-
Repeatability: Analyze a minimum of six independent preparations of the same sample of cyclopentadecanone oxime at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Data Analysis: Calculate the relative standard deviation (%RSD) for the results. The acceptance criterion is typically an RSD of ≤ 1.0% for qNMR.[8]
Data Presentation:
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| qNMR | 0.5% | 0.8% |
| HPLC-UV | 1.2% | 1.5% |
| GC-FID | 1.0% | 1.3% |
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the qNMR acquisition parameters, such as:
-
Relaxation delay (D1)
-
Number of scans
-
Pulse angle
-
-
¹H-NMR Analysis: Analyze a sample of cyclopentadecanone oxime under each of the varied conditions.
-
Data Analysis: Compare the results obtained under the varied conditions to those obtained under the normal conditions. The results should not be significantly affected.
Trustworthiness Check: A robust method provides confidence that routine variations in the laboratory environment will not adversely affect the quality of the analytical data.
The Power of Visualization: Understanding the qNMR Process
Caption: A schematic overview of the key steps involved in a typical qNMR experiment.
Conclusion: A Superior Alternative for Quantitative Analysis
The validation of the qNMR method for cyclopentadecanone oxime demonstrates its suitability as a precise, accurate, and robust technique for quantitative analysis.[10] When compared to traditional chromatographic methods like HPLC and GC, qNMR offers significant advantages in terms of speed, simplicity of sample preparation, and reduced environmental impact due to lower solvent consumption.[4] While the initial investment in NMR instrumentation may be higher, the long-term benefits of faster analysis times and reduced consumable costs make qNMR a compelling choice for modern analytical laboratories.[2]
This guide provides a comprehensive framework for the validation of a qNMR method, grounded in scientific principles and regulatory guidelines. By understanding the "why" behind each step, researchers can confidently implement and validate robust qNMR methods for a wide range of applications in drug discovery, development, and quality control.
References
-
ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
-
U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
-
ResearchGate. Validation of quantitative NMR. [Link]
-
ResearchGate. Validation of quantitative NMR | Request PDF. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
National Center for Biotechnology Information. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
National Center for Biotechnology Information. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. [Link]
-
ResearchGate. Cyclohexane quantification by GC FID. [Link]
-
European Academic Research. Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. [Link]
-
MDPI. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. [Link]
-
Quantitative NMR Spectroscopy.docx 11/2017. [Link]
-
Agilent. Easy, Precise and Accurate Quantitative NMR. [Link]
-
National Center for Biotechnology Information. A Routine Experimental Protocol for qHNMR Illustrated with Taxol. [Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
Sources
- 1. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Quantification of reduced and oxidized coenzyme Q10 in supplements and medicines by HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Cyclopentadecanone Oxime
Executive Summary: Operational Directive
Do not dispose of Cyclopentadecanone Oxime via municipal or laboratory drainage systems.
While this compound is a stable solid at room temperature, its high lipophilicity (LogP ~5.[1]29) creates a significant bioaccumulation risk in aquatic environments. All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.[2][3] This guide outlines the segregation, packaging, and regulatory protocols required for compliance with EPA/RCRA standards.
Part 1: Chemical Characterization & Risk Profile[2]
To ensure safe handling, one must understand the causality behind the safety protocols. We are not merely following rules; we are managing specific molecular behaviors.
The Macrocyclic Factor
Cyclopentadecanone Oxime (
-
Low Volatility: It exists as a crystalline solid/flake, reducing inhalation risks compared to smaller volatile organics.
-
Lipophilicity: The large hydrocarbon ring makes it practically insoluble in water but highly soluble in fats and organic solvents. Mechanism of Hazard: If released into waterways, it partitions into the fatty tissues of aquatic organisms rather than diluting in the water column.
The Functional Group Hazard (Beckmann Rearrangement)
The oxime moiety (
-
Acid Sensitivity: Contact with strong acids (Sulfuric, Polyphosphoric) or acid chlorides can trigger a Beckmann Rearrangement , converting the oxime into a lactam (Exaltolide precursor).[3] This reaction is exothermic .
-
Disposal Implication: Never commingle this waste with acidic waste streams. Violent heat generation can pressurize waste containers.
Physical Data Table
| Property | Value | Operational Implication |
| Physical State | Crystalline Solid (White/Pale Yellow) | Dust generation is the primary exposure route.[2][3] |
| Melting Point | ~75-80 °C | Stable at room temp; store away from heat sources.[2][3] |
| Flash Point | >113 °C (Closed Cup) | Low flammability risk unless pre-dissolved in solvent.[2][3] |
| Water Solubility | Insoluble | DO NOT FLUSH. Will clog traps and coat pipes.[2][3] |
| Reactivity | Acid-Sensitive | SEGREGATE from acidic waste streams.[2][3] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system.[2][3] Each step prevents the failure of the next (e.g., proper segregation prevents container failure).
Waste Stream Classification
Before disposal, determine the state of the material.
-
Stream A: Pure Solid/Desiccated Waste. (Expired reagent, spill cleanup residues).
-
Stream B: Solution Waste. (Reaction mixtures, mother liquors dissolved in organic solvents).
Protocol for Stream A (Solid Waste)[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][3] Avoid glass for solid waste to prevent breakage during compaction/transport.
-
Bagging: Double-bag the solid in 4-mil polyethylene bags before placing it in the rigid container. This prevents dust release upon reopening at the incineration facility.
-
Labeling:
Protocol for Stream B (Solution Waste)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your facility separates them).
-
pH Check: Verify the solution is Neutral (pH 6-8). If the process involved acids, neutralize carefully with Sodium Bicarbonate before bottling. Why? To prevent the Beckmann Rearrangement inside the waste drum.
-
Container: Safety-coated glass bottle or HDPE carboy.
-
Labeling: List all solvents by volume percentage. List Cyclopentadecanone Oxime as a "Trace Contaminant" or "Solute" depending on concentration.
Part 3: The Disposal Decision Tree (Visualization)
The following diagram illustrates the logical flow for processing this chemical waste.
Figure 1: Decision matrix for segregating and packaging Cyclopentadecanone Oxime waste streams to ensure safety and compliance.
Part 4: Emergency Contingencies
Dry Spill Cleanup[1][2]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, use an N95 respirator to prevent inhalation of particulates.
-
Containment: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel or an oil-based sweeping compound to bind the dust.[3]
-
Collection: Scoop material into the Stream A solid waste container.
-
Decontamination: Wipe the surface with ethanol or acetone (the oxime is soluble in organics) followed by a soap and water wash.
Exposure Response[1][2]
-
Skin Contact: Wash immediately with soap and water. The lipophilic nature means water alone will not effectively remove the residue; soap is essential to emulsify the compound.
-
Eye Contact: Rinse for 15 minutes.[4] Mechanical irritation from crystals is the primary immediate risk.[3]
Part 5: Regulatory Framework (USA)[1][2]
RCRA Classification
Under the Resource Conservation and Recovery Act (RCRA):
-
Listing: Cyclopentadecanone Oxime is not specifically P-listed or U-listed.[2][3]
-
Characteristic: It typically does not meet the definition of Ignitable, Corrosive, or Reactive (unless mixed with solvents).[3]
-
Waste Code: If unmixed, it is generally classified as Non-Regulated Chemical Waste (unless it passes the TCLP for a contaminant, which is unlikely).[3]
-
Best Practice: Despite the "Non-Regulated" status, always manage it as hazardous organic waste due to the aquatic toxicity potential. Use waste code D001 only if dissolved in ignitable solvents.
DOT Shipping (for Waste Haulers)[1][2]
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Cyclopentadecanone Oxime).[1][5]
-
UN Number: UN3077
-
Class: 9
-
Packing Group: III
-
Note: This applies if the quantity exceeds certain thresholds or if the specific vendor SDS identifies aquatic toxicity triggers.[3]
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 551985, Cyclopentadecanone Oxime. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). RCRA Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][2][3]
Sources
- 1. Buy Cyclopentadecanone Oxime | 34341-05-4 [smolecule.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Cyclopentadecanone Oxime | C15H29NO | CID 551985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
